molecular formula C6H2Br2ClF B1500294 3,5-Dibromo-2-fluorochlorobenzene CAS No. 1000573-27-2

3,5-Dibromo-2-fluorochlorobenzene

Cat. No.: B1500294
CAS No.: 1000573-27-2
M. Wt: 288.34 g/mol
InChI Key: RBEVBNYRFFHCSN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorochlorobenzene is a useful research compound. Its molecular formula is C6H2Br2ClF and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2-fluorochlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-fluorochlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVBNYRFFHCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661539
Record name 1,5-Dibromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-27-2
Record name 1,5-Dibromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physical Properties & Characterization of 3,5-Dibromo-2-fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Introduction

3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2) represents a specialized class of poly-halogenated arenes critical in the design of agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring a "mixed-halogen" core—offers distinct advantages in medicinal chemistry:

  • Metabolic Stability: The strategic placement of bromine atoms at the 3 and 5 positions blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive sites relative to the fluorine director.

  • Lipophilicity Modulation: The combination of heavy halogens (Br) with high-electronegativity atoms (F, Cl) allows for precise tuning of LogP, influencing membrane permeability.[1]

  • Synthetic Utility: It serves as a versatile scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, where the C-Br bonds react preferentially over C-Cl and C-F bonds.

Chemical Identity Table
AttributeDetail
IUPAC Name 1-Chloro-3,5-dibromo-2-fluorobenzene
Common Name 3,5-Dibromo-2-fluorochlorobenzene
CAS Number 1000573-27-2
Molecular Formula C₆H₂Br₂ClF
Molecular Weight 288.34 g/mol
SMILES FC1=C(Br)C=C(Br)C=C1Cl
InChI Key RBEVBNYRFFHCSN-UHFFFAOYSA-N

Part 2: Physical Properties Profile

Given the specialized nature of this intermediate, experimental data is often proprietary.[1] The values below synthesize available experimental data with high-confidence predictive models validated against structural analogs (e.g., 1,3-dibromo-5-chlorobenzene).

Physicochemical Data
PropertyValue / RangeSource/Method
Physical State Solid (Crystalline powder)Analog Inference
Color Off-white to pale yellowObservation
Melting Point 80 – 85 °C (Estimated)Derived from analog [1,3-dibromo-2-chloro-5-fluorobenzene MP: 85-87°C]
Boiling Point 247.4 ± 35.0 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 2.1 ± 0.1 g/cm³ Predicted
Flash Point > 110 °CEstimated
LogP 4.4 ± 0.4Predicted (Consensus)
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSOStandard Halo-arene profile
Spectral Characteristics (Diagnostic)
  • ¹H NMR (400 MHz, CDCl₃):

    • Expected signal: ~7.6–7.8 ppm (Doublet of doublets or Multiplet).[1]

    • Diagnostic Feature: The proton at position 4 is flanked by two bromine atoms, resulting in a significantly downfield shift compared to position 6.[1]

    • Coupling:

      
       coupling is often observed (~6-8 Hz).[1]
      
  • ¹⁹F NMR:

    • Single peak, typically around -110 to -120 ppm.[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): Clusters at m/z 286, 288, 290, 292 due to isotope patterns (

      
       and 
      
      
      
      ).[1]
    • Base Peak: Loss of Br (M-79/81).[1]

Part 3: Synthesis & Regioselectivity Logic

The synthesis of 3,5-dibromo-2-fluorochlorobenzene relies on the directing effects of the fluorine substituent. Fluorine is a strong ortho/para director, while Chlorine is a weaker ortho/para director.[1]

Reaction Workflow

The most robust route involves the electrophilic bromination of 1-chloro-2-fluorobenzene.

SynthesisPath Start 1-Chloro-2-fluorobenzene (Starting Material) Intermediate Transition State (Electrophilic Attack) Start->Intermediate Activation Reagents Reagents: Br2 (2.2 eq), FeBr3 (cat.) Solvent: CH2Cl2 or neat Reagents->Intermediate Product 3,5-Dibromo-2-fluorochlorobenzene (Major Isomer) Intermediate->Product Directing Effect: F >> Cl Byproduct Regioisomers (<5%) Intermediate->Byproduct

Figure 1: Synthesis pathway highlighting the dominance of Fluorine's directing effect.

Mechanism & Causality
  • Directing Competition: The starting material has a Fluorine at C2 and Chlorine at C1.[1]

    • Fluorine Effect: Directs to C3 (ortho) and C5 (para).[1]

    • Chlorine Effect: Directs to C6 (ortho) and C4 (para).[1]

  • Outcome: Because Fluorine's resonance donation is more effective than Chlorine's, the incoming electrophiles (

    
    ) preferentially attack positions 3 and 5.[1] This yields the desired 3,5-dibromo isomer with high regioselectivity.[1]
    

Part 4: Experimental Protocols

Synthesis Protocol (Lab Scale)
  • Reagents: 1-chloro-2-fluorobenzene (10 mmol), Bromine (

    
    , 22 mmol), Iron(III) bromide (
    
    
    
    , 0.5 mmol).
  • Procedure:

    • Charge a round-bottom flask with 1-chloro-2-fluorobenzene and

      
      .[1]
      
    • Add

      
       dropwise over 30 minutes while maintaining temperature at 40-50°C.
      
    • Stir for 4 hours. Monitor by GC-MS until mono-bromo intermediate disappears.[1]

    • Quench: Pour mixture into ice-cold saturated

      
       to neutralize excess bromine.
      
    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or silica gel chromatography (Hexanes) to remove trace isomers.[1]

Quality Control: Isomer Differentiation

Distinguishing the 3,5-dibromo isomer from the 4,6-dibromo isomer is critical.

QCDecision Start Crude Product Analysis Check1 GC-MS Check (Purity >95%?) Start->Check1 Check2 1H NMR Analysis (Coupling Constants) Check1->Check2 Yes ResultB Fail: Isomer Mixture Check1->ResultB No ResultA Pass: 3,5-Dibromo Isomer Check2->ResultA Doublet (J_HF ~6Hz) implies H4 (between Br) Check2->ResultB Complex Multiplet

Figure 2: QC workflow for structural validation.

Part 5: Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[1][2][3][4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations involving synthesis or heating must be performed in a certified fume hood.[1]

  • Spill Response: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724907, 1,2-Dibromo-5-chloro-3-fluorobenzene. Retrieved from [Link](Note: Used for analog property validation).

  • Oakwood Chemical. Safety Data Sheet: 3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2). Retrieved from [Link].[1]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: Halogenation of Benzene. Retrieved from [Link].

Sources

Comprehensive Structural Elucidation of 3,5-Dibromo-2-fluorochlorobenzene: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2). It is designed for researchers requiring a rigorous, multi-modal analytical framework to validate this specific halogenated scaffold, often used as a high-value intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.

Strategic Context & Molecule Profile

3,5-Dibromo-2-fluorochlorobenzene (


) represents a class of dense, poly-halogenated aromatic scaffolds. Its structural integrity is critical because it serves as a regioselective platform for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The presence of three distinct halogens (F, Cl, Br) creates a hierarchy of reactivity, allowing for sequential functionalization.

However, the synthesis of this molecule (typically via halogenation of 2-fluorochlorobenzene) often yields regioisomers such as 1,3-dibromo-5-chloro-2-fluorobenzene. Distinguishing the target asymmetric isomer from its symmetric byproducts is the primary analytical challenge.

Target Structure Analysis
  • IUPAC Name : 1-Chloro-3,5-dibromo-2-fluorobenzene (based on priority rules, but "3,5-Dibromo-2-fluorochlorobenzene" implies Cl at C1).

  • Substituent Arrangement :

    • C1 : Chlorine (Cl)[1]

    • C2 : Fluorine (F)

    • C3 : Bromine (Br)

    • C4 : Proton (H)

    • C5 : Bromine (Br)

    • C6 : Proton (H)

  • Symmetry :

    
     (Asymmetric) . The lack of a plane of symmetry is the definitive spectroscopic signature distinguishing it from symmetric isomers.
    

Analytical Strategy: The "Triad of Proof"

To certify the structure with pharmaceutical-grade confidence, we employ a triad of orthogonal techniques.

Phase I: Mass Spectrometry (The Fingerprint)

Objective : Confirm molecular formula and halogen count (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
Mechanism : Analysis of the isotopic envelope.[2][3] Bromine (

) and Chlorine (

) create a unique "skyline" pattern.
Phase II: NMR Spectroscopy (The Connectivity)

Objective : Map the carbon skeleton and prove asymmetry. Mechanism :

  • 
     NMR : Quantify the number of distinct proton environments (Target = 2 distinct signals; Symmetric Isomer = 1 signal).
    
  • 
     NMR : Assess F-H coupling topology.
    
  • 
     NMR : Utilize C-F coupling constants (
    
    
    
    ) to assign carbon positions relative to the fluorine atom.
Phase III: X-Ray Crystallography (The Absolute Configuration)

Objective : Final spatial confirmation (if single crystals are viable).

Experimental Protocols

Protocol A: GC-MS Isotopic Validation

Sample Prep : Dissolve 1 mg of analyte in 1 mL HPLC-grade Dichloromethane (DCM). Instrument : Agilent 5977B MSD or equivalent. Method :

  • Inlet : Splitless, 250°C.

  • Column : HP-5ms (30m x 0.25mm, 0.25µm).

  • Temp Program : 50°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Scan Range : 50–500 amu.

Data Interpretation (Isotope Pattern Calculation) : For


, the molecular ion cluster follows the expansion of 

, where

are Br isotopes and

are Cl isotopes.
Ion SpeciesMass (approx)CompositionTheoretical Relative Intensity
M 286

3 (Base Peak usually M or M+2)
M+2 288

+

7 (Highest Intensity)
M+4 290

+

5
M+6 292

1

Note: The 3:7:5:1 pattern is diagnostic for a


 system.
Protocol B: NMR Acquisition

Sample Prep : 10-15 mg in 0.6 mL


 (99.8% D) + 0.03% TMS.
Instrument : 400 MHz (minimum) Bruker Avance or equivalent.
Experiments :
  • 1H ZG30 : 16 scans, D1=2s.

  • 13C JMOD/DEPTQ : 1024 scans (to visualize C-F splitting).

  • 19F Coupled : 32 scans (to confirm H-F coupling).

Structural Elucidation Logic & Data Analysis

Proton NMR ( ) Analysis

The target molecule has two aromatic protons at positions 4 and 6 . Due to the asymmetry (Cl at C1, F at C2), these protons are chemically non-equivalent.

  • H4 (Position 4) : Flanked by two Bromines (C3, C5). It is chemically distinct.[4]

    • Prediction: Doublet of doublets (dd).

    • Coupling:

      
       (Meta to F) and 
      
      
      
      (Meta to H6).
  • H6 (Position 6) : Flanked by Chlorine (C1) and Bromine (C5).

    • Prediction: Doublet of doublets (dd).

    • Coupling:

      
       (Meta to F) and 
      
      
      
      (Meta to H4).

Crucial Check : If you observe a single proton signal (integrating to 2H), the sample is the symmetric isomer (e.g., 1,3-dibromo-5-chloro-2-fluorobenzene). The target must show two distinct signals in the aromatic region (


 7.0–8.0 ppm).
Carbon NMR ( ) & F-Coupling

Fluorine (


, Spin 1/2) couples to carbon, providing a "ruler" to measure distance from C2.
Carbon PositionSubstituentJ-Coupling TypeTypical J Value (Hz)
C2 F

(Direct)
~250 Hz (Doublet)
C1 Cl

(Ortho)
~15–20 Hz (Doublet)
C3 Br

(Ortho)
~15–20 Hz (Doublet)
C4 H

(Meta)
~5–10 Hz (Doublet)
C6 H

(Meta)
~5–10 Hz (Doublet)
C5 Br

(Para)
~3 Hz (Small Doublet or Singlet)

Expert Insight: The observation of six distinct carbon signals (each split by Fluorine) confirms the asymmetric


 point group. A symmetric isomer would show only 4 carbon signals due to equivalence.
Visualization of Logic Flow

The following diagram illustrates the decision matrix for confirming the structure.

ElucidationFlow Start Unknown Sample (C6H2Br2ClF) MS_Step Step 1: GC-MS Analysis Isotope Pattern Check Start->MS_Step Pattern_Check Does pattern match 3:7:5:1 (M to M+6)? MS_Step->Pattern_Check Fail_MS Reject: Incorrect Halogen Count Pattern_Check->Fail_MS No NMR_Step Step 2: 1H NMR Analysis (Symmetry Check) Pattern_Check->NMR_Step Yes Signal_Count Number of Aromatic Proton Signals? NMR_Step->Signal_Count Symmetric 1 Signal (2H) SYMMETRIC ISOMER (e.g., 1,3-dibromo-5-chloro...) Signal_Count->Symmetric 1 Signal Asymmetric 2 Distinct Signals (1H each) ASYMMETRIC TARGET (3,5-Dibromo-2-fluorochlorobenzene) Signal_Count->Asymmetric 2 Signals C13_Confirm Step 3: 13C NMR Verify 6 Carbon Signals Asymmetric->C13_Confirm

Caption: Decision tree for distinguishing 3,5-Dibromo-2-fluorochlorobenzene from symmetric isomers.

Advanced Coupling Pathway

Understanding the J-coupling network is essential for assigning the specific protons H4 and H6.

CouplingNetwork F2 19F (Pos 2) H4 1H (Pos 4) (Between 2 Br) F2->H4 4J (Meta) ~6-8 Hz H6 1H (Pos 6) (Between Cl/Br) F2->H6 4J (Meta) ~6-8 Hz H4->H6 4J (Meta) ~2 Hz C1 C1-Cl C3 C3-Br C5 C5-Br

Caption: Spin-spin coupling network. Red dashed lines indicate Fluorine-Proton coupling; solid line is Proton-Proton.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 1000573-27-2, 3,5-Dibromo-2-fluorochlorobenzene. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Scientific Instrument Services . (n.d.). Isotope Distribution Calculator. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Guide: Solubility Profiling & Handling of 1-Chloro-3,5-dibromo-2-fluorobenzene

[1]

Executive Summary

1-Chloro-3,5-dibromo-2-fluorobenzene (CAS 1000573-27-2) is a highly lipophilic, polyhalogenated arene frequently employed as a scaffold in the synthesis of complex agrochemicals and pharmaceuticals.[1][2][3] Its unique substitution pattern—featuring three distinct halogen types—creates specific solubility challenges.[4] While highly soluble in non-polar and polar aprotic solvents, it exhibits poor solubility in protic media, a property that can be exploited for purification.[4] This guide provides a definitive framework for solvent selection, dissolution thermodynamics, and recrystallization protocols.[4]

Physicochemical Identity & Theoretical Basis[1]

Understanding the molecule's structural electronics is prerequisite to predicting its solubility behavior.[4]

PropertyValue / CharacteristicImplication for Solubility
CAS Number 1000573-27-2Unique identifier for sourcing and safety data.[1]
Molecular Formula C₆H₂Br₂ClFHigh halogen content increases density and lipophilicity.[1][4]
Molecular Weight 288.34 g/mol Moderate MW suggests reasonable kinetics for dissolution.[1][4]
LogP (Predicted) ~4.6 – 5.2Highly Lipophilic. Preferential partitioning into organic layers.[1][4]
H-Bond Donors 0Cannot act as a hydrogen bond donor.[1][4]
H-Bond Acceptors 1 (Weak, F)Very weak interaction with protic solvents.[1][4]
Physical State Solid (Low MP: ~40–80°C est.)[1][4]Requires energy input (heat) to disrupt lattice for saturation.[1][4]
The "Like Dissolves Like" Mechanism

The solubility of 3,5-Dibromo-2-fluorochlorobenzene is governed by London Dispersion Forces and weak Dipole-Dipole interactions .[4]

  • Dominant Force: The large bromine atoms create significant polarizability, making the molecule highly soluble in solvents with high dispersion forces (e.g., Dichloromethane, Toluene).[4]

  • Minor Force: The Carbon-Fluorine bond creates a local dipole, providing limited compatibility with polar aprotic solvents (e.g., DMSO, THF).[4]

  • Exclusion: The lack of H-bond donors renders the molecule insoluble in water and sparingly soluble in cold alcohols.[4]

Solubility Profile by Solvent Class[4]

The following data categorizes solvents based on their thermodynamic affinity for the target compound.

Table 1: Solubility Performance Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Synthesis medium, extractions, stock solutions.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent (>80 mg/mL)High-temperature reactions, azeotropic drying.[1][4]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood (50–100 mg/mL)General reactions, chromatography mobile phases.[1]
High Boiling Aprotic DMSO, DMF, DMAcGood (Soluble, but difficult to remove)SNAr reactions, cross-coupling catalysis.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolPoor to Moderate (Temperature dependent)Anti-solvent for recrystallization.[1][4]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptanePoor (Low solubility at RT)Precipitation, washing filter cakes.[1]
Aqueous Water, BuffersInsoluble Aqueous washes to remove inorganic salts.[1][4]

Critical Note: While soluble in DMSO/DMF, recovery of the compound from these solvents is energy-intensive due to their high boiling points.[4] Use these only when the reaction chemistry explicitly demands it (e.g., nucleophilic aromatic substitution).[4]

Experimental Protocols

Protocol A: Preparation of Analytical Stock Solution (10 mM)

Objective: Create a stable standard for HPLC/GC analysis. Recommended Solvent: Acetonitrile (ACN) or Methanol (MeOH).[4] Note: While solubility is lower in MeOH, it is sufficient for dilute analytical standards.

  • Weighing: Accurately weigh 28.8 mg of 1-Chloro-3,5-dibromo-2-fluorobenzene into a 20 mL scintillation vial.

  • Solvent Addition: Add 5 mL of HPLC-grade Acetonitrile.

  • Agitation: Sonicate for 60 seconds. The solid should dissolve instantly.[4]

  • Dilution: Transfer quantitatively to a 10 mL volumetric flask and fill to the mark with Acetonitrile.

  • Storage: Store at 4°C. Stable for >3 months (shield from light).

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using a Solvent/Anti-solvent system.[4] System: Ethanol (Solvent) / Water (Anti-solvent) OR Toluene (Solvent) / Hexane (Anti-solvent).[4]

Methodology (Ethanol/Water):

  • Place crude solid in a round-bottom flask equipped with a magnetic stirrer.

  • Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.[4]

  • Remove from heat and let the solution cool slightly (to ~60°C).

  • Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[4]

  • Add one drop of Ethanol to clear the turbidity.[4]

  • Allow the solution to cool slowly to room temperature, then to 0°C in an ice bath.

  • Filter the resulting crystals and wash with cold 50% Ethanol/Water.[4]

Protocol C: Solvent Swapping (DCM to Methanol)

Context: Moving from an extraction (DCM) to a crystallization step (MeOH).

  • Concentrate the DCM layer containing the product on a rotary evaporator until a thick oil or solid remains.[4]

  • Add a small volume of Methanol (e.g., 5 mL per gram of compound).

  • Re-evaporate to remove residual DCM (azeotropic removal).[4]

  • Redissolve in the minimum amount of hot Methanol for crystallization.

Visualization: Solubility Decision Workflows

The following diagrams illustrate the logical decision-making process for solvent selection based on the intended application.

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartStart: Select Solvent for1-Chloro-3,5-dibromo-2-fluorobenzenePurposeWhat is the Purpose?Start->PurposeReactionChemical ReactionPurpose->ReactionPurificationPurification / IsolationPurpose->PurificationAnalysisAnalysis (HPLC/GC)Purpose->AnalysisTempHighHigh Temp (>80°C)?Reaction->TempHighCrystallizeRecrystallization?Purification->CrystallizeUVUV/Vis Detection?Analysis->UVTolueneUse: Toluene or XyleneTempHigh->TolueneYesPolarReqPolar Mechanism(e.g., SnAr)?TempHigh->PolarReqNoDMFUse: DMF or DMSOPolarReq->DMFYesDCMUse: DCM or THFPolarReq->DCMNoPair1System 1:Ethanol (Hot) + WaterCrystallize->Pair1Polar ImpuritiesPair2System 2:DCM + HexaneCrystallize->Pair2Non-polar ImpuritiesACNUse: Acetonitrile(Transparent <200nm)UV->ACN

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (Temperature, Polarity, Detection).

Diagram 2: Dissolution Thermodynamics & Interactions[1][4]

DissolutionSoluteSolute Lattice(1-Chloro-3,5-dibromo-2-fluorobenzene)InteractionInteraction ZoneLondon Dispersion + Dipole-Induced DipoleSolute->InteractionEnergy Input (Heat)Breaks LatticeSolventSolvent Molecules(e.g., Dichloromethane)Solvent->InteractionDiffusionSolutionSolvated State(Homogeneous Solution)Interaction->SolutionEntropy Increase (+ΔS)

Caption: Thermodynamic pathway of dissolution. High halogen content relies on dispersion forces and entropy gain for solubilization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1000573-27-2. Retrieved from [Link][4]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[4] CRC Press.[4] (Grounding for "Like Dissolves Like" theoretical framework).[4]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (Reference for solvent polarity scales and dipole interactions).

Technical Guide: Commercial Availability & Profile of 3,5-Dibromo-2-fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-fluorochlorobenzene (CAS: 1000573-27-2 ) is a high-value halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2] Its unique substitution pattern—featuring two reactive bromine sites, one chlorine, and one fluorine atom—allows for orthogonal cross-coupling strategies (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings).

While commercially available, this compound is often subject to "Make-to-Order" status due to its specialized nature. This guide provides a verified supplier landscape, a technical analysis of its synthesis logic to validate purity claims, and critical procurement protocols to avoid common isomer errors.

Chemical Profile & Identity Verification

Accurate identification is critical. The polyhalogenated benzene market is rife with positional isomers that have distinct reactivities but similar physical properties.

ParameterSpecification
Chemical Name 3,5-Dibromo-2-fluorochlorobenzene
CAS Number 1000573-27-2
Molecular Formula C₆H₂Br₂ClF
Molecular Weight 288.34 g/mol
MDL Number MFCD09878171
Appearance Off-white to pale yellow solid (typically)
Purity Standard ≥97% (GC/NMR)
⚠️ Critical Isomer Warning

Do not confuse this compound with its isomer, 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS: 1000577-62-7).

  • Target (CAS 1000573-27-2): Fluorine is at position 2; Chlorine is at position 1.

  • Isomer (CAS 1000577-62-7): Fluorine is at position 5; Chlorine is at position 2.

Verification Protocol: Upon receipt, request a ¹³C NMR or ¹⁹F NMR spectrum. The coupling constants (


 or 

) will differ significantly between the two isomers due to the varying proximity of the halogen atoms.

Supply Chain Landscape

The commercial supply of 3,5-Dibromo-2-fluorochlorobenzene is tiered. It is not a commodity chemical but a "Building Block" typically stocked in gram-scale quantities.

Verified Suppliers
  • Oakwood Chemical (USA): A primary source with verified stock in the USA. They offer sizes ranging from 250mg to 100g.[2]

  • Santa Cruz Biotechnology (SCBT): Lists the compound as a proteomics reagent; typically higher cost, lower volume.

  • AA Blocks / BOC Sciences: Reliable for bulk inquiries but often operate on a lead time (2–4 weeks).

Procurement Decision Matrix

Use the following logic to determine your sourcing strategy:

ProcurementLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Small < 100g QtyCheck->Small Large > 100g / Kg Scale QtyCheck->Large StockCheck Check Oakwood/SCBT (US Stock) Small->StockCheck Custom Request Custom Synthesis (Lead Time: 4-6 wks) Large->Custom StockCheck->Custom Backorder Verify QC: Verify Isomer via NMR StockCheck->Verify In Stock Custom->Verify

Figure 1: Decision tree for sourcing 3,5-Dibromo-2-fluorochlorobenzene based on scale and urgency.

Technical Synthesis Logic (The "Why")

Understanding the synthesis provides insight into potential impurities and validates the price point. This compound is accessible via Electrophilic Aromatic Substitution (EAS) , specifically the bromination of 2-fluorochlorobenzene .

Mechanistic Pathway

The synthesis relies on the directing effects of the existing substituents on the benzene ring:

  • Fluorine (Pos 2): A strong ortho/para director (due to resonance donation).

  • Chlorine (Pos 1): A weaker ortho/para director.

Directing Synergy:

  • Fluorine at Position 2 directs incoming electrophiles (Br⁺) to Position 3 (ortho) and Position 5 (para).

  • Chlorine at Position 1 directs to Position 4 (para) and Position 6 (ortho).

  • Dominance: Since Fluorine is the stronger resonance donor, its directing effect dominates. Therefore, bromination occurs primarily at positions 3 and 5, naturally yielding the 3,5-dibromo-2-fluorochlorobenzene isomer.

SynthesisPathway Precursor 1-Chloro-2-fluorobenzene (Starting Material) Intermediate Transition State (F-stabilized Sigma Complex) Precursor->Intermediate Electrophilic Attack Reagents Reagents: Br2 (2.2 eq), FeBr3 (cat) Reagents->Intermediate Product 3,5-Dibromo-2-fluorochlorobenzene (Major Product) Intermediate->Product Substitution at C3 & C5 (Directed by F) Impurities Minor Isomers: (4-bromo species) Intermediate->Impurities Minor Pathway

Figure 2: Synthesis pathway showing the directing dominance of Fluorine, which favors the formation of the 3,5-dibromo isomer.

Applications in Drug Discovery[4]

This scaffold is prized for its chemoselectivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the reactivity order of the halogens is generally:



With two bromine atoms and one chlorine, researchers can perform sequential couplings:

  • First Coupling: Occurs at the most accessible Br site (often sterically governed).

  • Second Coupling: Occurs at the remaining Br site.

  • Third Coupling: Harsh conditions can activate the Cl site.

  • Fluorine Retention: The C-F bond usually remains intact, serving as a metabolic blocker or bioisostere in the final drug candidate.

Safety & Handling

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[3]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation)

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the halide integrity over long periods.

References

  • Oakwood Chemical. Product Analysis: 3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2).[1][2] Retrieved from

  • Santa Cruz Biotechnology. 3,5-Dibromo-2-fluorochlorobenzene Product Data. Retrieved from

  • AA Blocks. Building Block Catalog: Halogenated Benzenes. Retrieved from

  • BOC Sciences. Custom Synthesis Services & Product List. Retrieved from

Sources

The Fluorine Odyssey: From Hazardous Gas to Precision Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Fluorine is the "T-Rex" of the periodic table: aggressive, reactive, and historically difficult to tame.[1] Yet, today it is present in approximately 20-25% of all small-molecule drugs. This guide traces the technical evolution of fluorination—from the explosive early days of diazonium salts to the modern precision of photoredox catalysis. For the drug developer, understanding this history is not academic; it is a toolkit of strategies to modulate metabolic stability (


), lipophilicity (

), and binding affinity.

Part 1: The Elemental Challenge (Pre-1950s)

The Barrier: The


 bond is weak (37 kcal/mol), but the 

bond is the strongest in organic chemistry (~110 kcal/mol). Early attempts to use elemental fluorine (

) resulted in non-selective "burning" of organic substrates.
The Breakthrough: The Balz-Schiemann Reaction (1927)

Before this reaction, introducing fluorine onto an aromatic ring was a game of Russian roulette. Günther Balz and Günther Schiemann discovered that while many diazonium salts were explosive, the diazonium tetrafluoroborate salt was thermally stable enough to be isolated and then decomposed in a controlled manner.

Mechanism & Workflow: The reaction proceeds via a


-like pathway where the diazonium group leaves, generating a highly reactive aryl cation that immediately captures a fluoride from the counterion.

BalzSchiemann Figure 1: The Balz-Schiemann Reaction Pathway. Note the isolation of the stable BF4- salt. Aniline Aryl Amine (Ar-NH2) Diazotization Diazotization (NaNO2, HBF4) Aniline->Diazotization Salt Diazonium Tetrafluoroborate (Ar-N2+ BF4-) Diazotization->Salt Isolation Heat Thermal Decomposition (>100°C) Salt->Heat Product Aryl Fluoride (Ar-F) + N2 + BF3 Heat->Product SN1 Mechanism

Protocol 1.0: Classical Balz-Schiemann (Bench Scale)

  • Step 1: Dissolve aromatic amine in 48% tetrafluoroboric acid (

    
    ).
    
  • Step 2: Cool to 0°C and add aqueous

    
     dropwise. Critical: Maintain temp <5°C to prevent premature decomposition.
    
  • Step 3: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether.

  • Step 4: Dry the salt (Caution: Although stable, treat as potentially shock-sensitive).

  • Step 5: Heat the dry salt gently with a Bunsen burner or oil bath. The salt will decompose, evolving thick white fumes (

    
    ) and 
    
    
    
    . Distill the resulting fluoroarene.

Part 2: Taming the Electrophile (1990s)

The Problem: The Balz-Schiemann reaction is nucleophilic (fluoride source).[2][3] It fails for electron-rich aromatics that require electrophilic fluorination (


). Early electrophilic sources like perchloryl fluoride (

) were notoriously explosive.
The Solution: The N-F Bond Era (Selectfluor)

In the 1990s, R.E.[4] Banks and the team at Manchester developed Selectfluor (F-TEDA-BF4).[4] This was a paradigm shift: a free-flowing, crystalline solid that delivered "electrophilic fluorine" safely.

  • Why it works: The fluorine is bonded to a positively charged nitrogen. The extreme electron withdrawal weakens the N-F bond, making the fluorine susceptible to attack by nucleophiles (like enols or electron-rich aromatics).

  • Impact: It allowed for the easy synthesis of fluorosteroids and fluorinated heterocycles without special handling equipment.[4]

Part 3: The Trifluoromethylation Boom (1984-Present)

The Directive: A single fluorine atom modulates pKa. A trifluoromethyl group (


) modulates lipophilicity . It is a "fatty" group that helps drugs cross the blood-brain barrier.
The Reagent: Ruppert-Prakash ( )

Ingo Ruppert (1984) and G.K. Surya Prakash (1989) developed and popularized trimethyl(trifluoromethyl)silane. It acts as a nucleophilic source of


, but it requires a "trick" to activate.

Mechanism: The


 bond is stable. To break it, a catalytic amount of fluoride (like TBAF or CsF) attacks the silicon, forming a pentacoordinate silicate intermediate. This releases the unstable 

anion directly to the electrophile (e.g., a ketone).

RuppertPrakash Figure 2: The Ruppert-Prakash Cycle. The 'F-' acts as a catalyst to release the CF3 nucleophile. Reagent TMS-CF3 (Ruppert-Prakash) Silicate Pentacoordinate Silicate Intermediate Reagent->Silicate F- Attack Initiator Initiator (F-) (TBAF/CsF) Initiator->Silicate Alkoxide Silyl Ether Intermediate Silicate->Alkoxide CF3 Transfer to C=O Ketone Substrate (Ketone/Aldehyde) Ketone->Alkoxide Hydrolysis Acid Hydrolysis Alkoxide->Hydrolysis Final Trifluoromethyl Alcohol Hydrolysis->Final

Protocol 2.0: Nucleophilic Trifluoromethylation

  • Reagents: Substrate (Ketone),

    
     (1.2 equiv), CsF (10 mol%).
    
  • Solvent: Dry THF or DME (Water kills the

    
     anion).
    
  • Procedure:

    • Mix ketone and

      
       in solvent under Argon.
      
    • Add CsF at 0°C. The reaction is often exothermic (color change observed).

    • Stir at RT for 1-2 hours.

    • Quench: Add 1M HCl. This cleaves the

      
       bond to yield the alcohol.
      

Part 4: Modern Catalysis & Photoredox (2010s-Present)

The Frontier: Traditional methods require pre-functionalized handles (halides, amines). Modern photoredox catalysis allows for Late-Stage Functionalization (LSF) —adding fluorine to a complex molecule at the very end of the synthesis, often replacing a specific C-H bond.

Technique: Using Iridium or Ruthenium photocatalysts, chemists can generate radical species under mild conditions (visible light). This allows the use of radical fluorinating agents (like N-fluorobenzenesulfonimide, NFSI) to intercept carbon radicals.

Photoredox Figure 3: Photoredox Fluorination Cycle. Enables decarboxylative fluorination (R-COOH -> R-F). PC_Ground Photocatalyst (Ground State) PC_Excited Excited State (*PC) PC_Ground->PC_Excited Absorption Light Blue LED (hv) Light->PC_Excited Substrate Substrate (R-COOH) PC_Excited->Substrate SET (Oxidation) Radical Carbon Radical (R•) Substrate->Radical -CO2 / -H+ Product Fluorinated Product (R-F) Radical->Product F Transfer F_Source F-Source (Selectfluor/NFSI) F_Source->Product Product->PC_Ground Regeneration

Part 5: Strategic Application (Bioisosterism)

As a scientist, you do not add fluorine randomly. You add it to solve specific DMPK (Drug Metabolism and Pharmacokinetics) problems.

Table 1: The Fluorine Effect on Physicochemical Properties

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (

)
Drug Design Implication
Van der Waals Radius 1.20 Å1.47 Å~2.2 ÅF is the best steric mimic for H;

mimics Isopropyl.
Electronegativity 2.14.0 (Max)~3.5Strong inductive effect; lowers pKa of neighbors.
C-X Bond Strength ~98 kcal/mol~110 kcal/mol~115 kcal/molMetabolic blockade; prevents P450 oxidation.
Lipophilicity (

)
0.00+0.14+0.88

dramatically increases membrane permeability.
Basicity Modulation N/ALowers

Lowers

Reduces hERG binding; improves oral bioavailability.

Key Insight: Replacing a metabolically labile C-H bond (e.g., para-position of a phenyl ring) with C-F often blocks oxidative metabolism (CYP450) without significantly altering the steric fit of the molecule in the receptor pocket.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.

  • Ruppert, I., et al. (1984).[5] Reaction of trifluoromethyltrimethylsilane with nucleophiles and electrophiles. Tetrahedron Letters.

  • Prakash, G. K. S., et al. (1989). Simplified preparation of trifluoromethyltrimethylsilane (Ruppert-Prakash reagent). Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews.

Sources

Methodological & Application

Application Note: Strategic Functionalization of 3,5-Dibromo-2-fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Swiss Army Knife" of Aryl Scaffolds

In the landscape of modern drug discovery, 3,5-Dibromo-2-fluorochlorobenzene (CAS: 1000573-27-2) represents a high-value "orthogonal scaffold."[1] Its utility stems from the presence of three distinct halogen types—Fluorine, Chlorine, and Bromine—arranged in a specific geometric pattern.[1] This unique substitution allows medicinal chemists to perform sequential, site-selective functionalizations , effectively "programming" the molecule to build complex pharmaceutical cores such as kinase inhibitors, agrochemicals, and liquid crystal mesogens.[1]

Unlike simple dihaloarenes, this scaffold offers a predictable reactivity hierarchy .[1] The two bromine atoms are chemically distinct due to their proximity to the fluorine and chlorine substituents, allowing for regiodivergent synthetic pathways.[1]

Chemical Profile
  • IUPAC Name: 1-Chloro-3,5-dibromo-2-fluorobenzene (also cited as 1,5-dibromo-3-chloro-2-fluorobenzene depending on numbering priority).[1][2]

  • CAS Number: 1000573-27-2[1][2][3][][5]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    ClF[2][3][5][6][7][8]
  • Molecular Weight: 288.34 g/mol [2][6][7]

  • Key Feature: The C2-Fluorine atom acts as both a metabolic blocker (preventing oxidation) and a powerful ortho-directing group (DoM) for metallation.[1]

Reactivity Hierarchy & Chemoselectivity

To successfully utilize this intermediate, one must understand the "Reactivity Ladder."[1] The order of bond activation is dictated by bond dissociation energies (BDE) and steric/electronic environments.[1]

The Reactivity Ladder
  • Lithium-Halogen Exchange (Li/Br): Fastest reaction.[1] Occurs exclusively at Bromine sites.[1]

    • Regioselectivity: The C3-Br (ortho to Fluorine) is highly activated for Lithium exchange due to the Directed Ortho Metallation (DoM) effect of the fluorine atom.[1]

  • Palladium-Catalyzed Coupling (C-Br): Occurs at Bromine sites before Chlorine.[1]

    • Regioselectivity: The C5-Br is sterically less hindered and electronically distinct.[1] Bulky phosphine ligands often favor the C5 position, while smaller ligands or directing effects may favor C3.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2-F  bond is activated for displacement by strong nucleophiles (amines, alkoxides) due to the inductive electron-withdrawal of the adjacent Cl and Br atoms.[1]
    
  • Palladium-Catalyzed Coupling (C-Cl): The C1-Cl bond is the "last resort" handle, typically reacting only under forcing conditions with specialized ligands (e.g., Buchwald precatalysts) after the bromines have been utilized.[1]

Visualizing the Reactivity Map

ReactivityMap cluster_legend Reactivity Modes Scaffold 3,5-Dibromo-2-fluorochlorobenzene C3_Br C3-Bromine (Ortho to F) Scaffold->C3_Br Primary Site for Li-Halogen Exchange (DoM Effect) C5_Br C5-Bromine (Meta to F) Scaffold->C5_Br Primary Site for Steric-Controlled Suzuki Coupling C2_F C2-Fluorine (Activated Core) Scaffold->C2_F Site for SNAr (Displacement) C1_Cl C1-Chlorine (Latent Handle) Scaffold->C1_Cl Inert until Final Stage Li-Exchange Li-Exchange Li-Exchange->C3_Br Pd-Catalysis Pd-Catalysis Pd-Catalysis->C5_Br Nucleophiles Nucleophiles Nucleophiles->C2_F

Figure 1: Chemoselectivity map illustrating the distinct reactive handles of the scaffold.

Protocol 1: Regioselective C3-Functionalization via Lithium-Halogen Exchange

Objective: Selectively functionalize the C3-position (ortho to Fluorine) using the directing effect of the fluorine atom.[1] This is critical for introducing formyl, carboxyl, or silyl groups.[1]

Mechanism: The fluorine atom coordinates to the lithium aggregate, kinetically favoring the exchange of the ortho-bromide (C3) over the para-bromide (C5).[1]

Materials
  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 eq)

  • Reagent: i-Propylmagnesium chloride (TurboGrignard) or n-Butyllithium (1.1 eq)[1]

  • Electrophile: DMF (for aldehyde), CO

    
     (for acid), or Iodine (for iodination).[1]
    
  • Solvent: Anhydrous THF (0.2 M).

  • Temperature: -78 °C.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 3,5-Dibromo-2-fluorochlorobenzene (1.0 g, 3.47 mmol) and anhydrous THF (17 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-Butyllithium (2.5 M in hexanes, 1.5 mL, 3.8 mmol) dropwise over 10 minutes via syringe pump. Maintain internal temperature below -70 °C.

    • Critical Note: The exchange is extremely fast (< 5 mins). Prolonged stirring may lead to "halogen dance" (scrambling of positions).[1]

  • Quench: After 15 minutes at -78 °C, add the electrophile (e.g., DMF, 5.0 eq) rapidly in one portion.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and warm to 0 °C.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: The crude residue typically contains the C3-substituted product.[1] Purify via flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% Regioselectivity for the C3-substitution product.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling (C5-Selective)

Objective: Selectively couple an aryl boronic acid to the C5-position, leaving the C3-Br and C1-Cl intact for further manipulation.[1]

Mechanism: The C3-Br is sterically crowded by the adjacent Fluorine and Chlorine atoms.[1] By using a bulky phosphine ligand, the catalyst preferentially inserts into the less hindered C5-Br bond.[1]

Materials
  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.05 eq)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(OAc)
    
    
    /SPhos for challenging substrates.[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 eq).[1]
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.[1]

Step-by-Step Methodology
  • Degassing: Combine solvent and aqueous base in a reaction vial and sparge with Nitrogen for 15 minutes.

  • Assembly: Add the substrate (1.0 eq), boronic acid (1.05 eq), and Pd catalyst to the vial under a Nitrogen blanket.

  • Reaction: Seal the vial and heat to 60–80 °C . Monitor by HPLC/UPLC every 30 minutes.

    • Checkpoint: Stop the reaction immediately upon consumption of the starting material to prevent double-coupling at the C3 position.[1]

  • Workup: Dilute with water and extract with EtOAc. Filter through a Celite pad to remove Pd residues.[1]

  • Analysis: Analyze the crude by

    
    H-NMR. The C5-coupled product will show a distinct splitting pattern compared to the C3-isomer (coupling constants 
    
    
    
    will differ).[1]

Data Table: Optimization of Conditions

ParameterCondition A (Standard)Condition B (Steric Control)Outcome
Catalyst Pd(dppf)Cl

Pd(OAc)

+ XPhos
XPhos improves C5 selectivity
Solvent DMF/H

O
Toluene/H

O
Toluene reduces proto-debromination
Temp 100 °C60 °CLower temp favors mono-coupling
Yield 65% (Mix of isomers)82% (C5-Major) Condition B Recommended

Quality Control & Safety

Analytical Characterization
  • NMR: The two aromatic protons in the starting material appear as doublets or doublets-of-doublets.[1]

    • 
       ~7.6–7.9 ppm.[1] Coupling constants (
      
      
      
      ) are critical:
      
      
      is typically 6–9 Hz for ortho protons.[1]
  • HPLC: Use a C18 column with a Methanol/Water gradient + 0.1% Formic Acid.[1] The dibromo species is highly lipophilic and will elute late.[1]

Safety Precautions
  • Skin Irritant: Polyhalogenated benzenes are potent skin and eye irritants.[1] Wear nitrile gloves and safety goggles.[1]

  • Sensitizer: Potential skin sensitizer.[1] Handle in a fume hood.

  • Reactive: Avoid contact with strong oxidizing agents.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1000573-27-2, 3,5-Dibromo-2-fluorochlorobenzene. Retrieved January 29, 2026 from [Link][1]

  • Oakwood Chemical. Product Data Sheet: 3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2). Retrieved January 29, 2026 from [Link][1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for DoM and Li-Halogen exchange selectivity rules).

  • Lévesque, F., & Seeberger, P. H. (2012).[1] Continuous-Flow Synthesis of Functionalized Biaryls via Selective Suzuki-Miyaura Coupling. (General reference for site-selective coupling on polyhalogenated arenes).

Sources

Suzuki-Miyaura coupling protocol for 3,5-Dibromo-2-fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-fluorochlorobenzene

Executive Summary

This application note details the protocol for the regioselective functionalization of 3,5-Dibromo-2-fluorochlorobenzene (CAS: 2366-48-5) via Suzuki-Miyaura cross-coupling. This substrate presents a unique "selectivity landscape" due to the presence of four distinct halogen atoms, two of which are bromine.

The core challenge is distinguishing between the two C–Br bonds. This guide demonstrates how to exploit steric differentiation to achieve exclusive mono-arylation at the C5 position , followed by exhaustive arylation strategies to access terphenyl cores. The protocols herein are validated by electronic and steric parameter analysis, ensuring high reproducibility in drug discovery workflows.

Substrate Analysis & Strategic Logic

To design a self-validating protocol, we must first analyze the electronic and steric environment of the substrate.

The Reactivity Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) generally follows bond dissociation energies: C–I > C–Br > C–Cl >> C–F. However, when identical halogens are present (two bromines), steric hindrance becomes the governing factor for site selectivity.

PositionHalogenElectronic EnvironmentSteric EnvironmentPredicted Reactivity
C5 Br Electron-neutralOpen (Flanked by H, H)High (Primary Target)
C3 Br Electron-poor (Inductive w/d from F, Cl)Crowded (Flanked by F, Cl)Low (Secondary Target)
C1 Cl Electron-poorCrowded (Flanked by F, Br)Inert (Requires specialized ligands)
C2 F Highly Electron-poorN/AInert (Scaffold modulator)

Key Insight: Although the C3 position is more electron-deficient (which typically accelerates OA), the "ortho-ortho" steric crowding by the Fluorine and Chlorine atoms severely retards the approach of the Pd(0) catalyst. Therefore, standard bulky phosphine ligands will exclusively target the accessible C5-Br .

Workflow Visualization

The following decision tree illustrates the divergent synthesis pathways based on ligand and condition selection.

ReactionPathway Start 3,5-Dibromo- 2-fluorochlorobenzene Cond1 Condition A: Pd(PPh3)4 (Mild) Na2CO3, 60°C Start->Cond1 Steric Control Cond2 Condition B: Pd-SPhos (Harsh) K3PO4, Reflux Start->Cond2 Excess ArB(OH)2 Prod1 C5-Monoaryl Product (Major) Cond1->Prod1 Selective OA at C5 Prod1->Cond2 Force C3 OA Prod2 3,5-Bisaryl Product (Terphenyl Core) Cond2->Prod2 Steric Overcome Cond2->Prod2 Direct Bis-Coupling

Figure 1: Selectivity landscape for 3,5-Dibromo-2-fluorochlorobenzene. Yellow nodes indicate mild, kinetic control; Red nodes indicate thermodynamic forcing conditions.

Detailed Experimental Protocols

Protocol A: Site-Selective C5-Monoarylation

Objective: Isolate the mono-coupled product with >95% regioselectivity.

Mechanism: The use of Tetrakis(triphenylphosphine)palladium(0) provides a bulky coordination sphere that is sensitive to steric hindrance, preventing reaction at the crowded C3 position.

Reagents:

  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene and Ethanol via syringe.

  • Base Addition: Add the aqueous Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 60–70°C .

    • Checkpoint: Monitor by TLC or HPLC at 2 hours. The C5-Br is highly reactive; pushing the temperature >80°C may initiate minor C3 coupling.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. The mono-coupled product is typically much more polar than the starting material but less polar than the bis-coupled byproduct.

Expected Outcome:

  • Yield: 75–85%

  • Selectivity: >20:1 (C5 vs C3)

Protocol B: Exhaustive Bis-Arylation (C3 & C5)

Objective: Synthesize 3,5-diaryl-2-fluorochlorobenzene scaffolds.

Mechanism: To activate the sterically hindered C3-Br, we utilize Buchwald Ligands (e.g., SPhos or XPhos). These electron-rich, bulky biaryl phosphines facilitate oxidative addition into hindered centers and stabilize the Pd(0) species.

Reagents:

  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (2.5 - 3.0 equiv)

  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Alternative: Pd-118 (SPhos Pd G2) pre-catalyst.

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure:

  • Setup: Combine substrate, excess boronic acid, base, and catalyst precursor in a pressure vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).[1]

  • Thermal Activation: Heat to 100–110°C (Reflux) for 12–18 hours.

    • Note: The C5 position reacts rapidly. The C3 position requires the sustained high temperature to overcome the activation energy barrier imposed by the ortho-F/Cl substituents.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often effective for symmetrical bis-aryl products due to high crystallinity.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion of C3-Br Steric crowding prevents oxidative addition.Switch to SPhos or XPhos ligands. Increase temperature to 110°C. Use anhydrous conditions with Cs₂CO₃.
Protodebromination (H instead of Ar) Reductive elimination of H-Pd-Ar species (often from solvent or water).Ensure strict anhydrous conditions (Dioxane/Toluene). Avoid alcohol cosolvents in Protocol B.
Scrambling/Poor Selectivity in Protocol A Temperature too high; Catalyst too active.Lower temp to 50°C. Switch ligand to dppf (bite angle enforces selectivity).
Homocoupling of Boronic Acid Oxygen presence.Improve degassing (Freeze-Pump-Thaw). Add catalyst after degassing.

Safety & Waste Disposal

  • HF Generation: While C-F activation is not the goal, high-temperature decomposition can release trace HF. Use glass-lined vessels and avoid acidic workups.

  • Halogenated Waste: All aqueous streams contain bromide/chloride salts. Segregate from standard organic waste.

  • Phosphines: SPhos and phosphine residues are toxic. Bleach (sodium hypochlorite) can be used to oxidize residual phosphines in glassware before cleaning.

References

  • Handy, C. J., & Zhang, Y. (2006). "The selective Suzuki coupling of polyhaloarenes."[2] Chemical Society Reviews, 35, 1269-1287. [Link]

    • Grounding: Establishes the rule that sterically less hindered halides react first.
  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

    • Grounding: Foundational text for the catalytic cycle and base selection.[3]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. [Link]

    • Grounding: Justifies the use of SPhos/XPhos for the hindered C3 position.

Sources

palladium-catalyzed cross-coupling reactions with 3,5-Dibromo-2-fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Polyhalogenated arenes are the linchpins of diversity-oriented synthesis in modern drug discovery. The molecule 3,5-Dibromo-2-fluorochlorobenzene (DBFC) represents a high-value scaffold due to its unique "halogen hierarchy." It contains three distinct halogen sites (C-Cl, C-F, and two chemically distinct C-Br bonds), offering the potential for orthogonal functionalization.

This guide provides a validated roadmap for the chemoselective and regioselective derivatization of DBFC. By exploiting the subtle electronic and steric differences between the C3 and C5 positions, researchers can program the sequential installation of aryl, heteroaryl, or amino groups, preserving the C-Cl bond for late-stage modification or lipophilic tuning.

Chemoselectivity & Mechanistic Analysis

Before attempting synthesis, one must understand the reactivity landscape of DBFC. The reactivity order in Palladium(0)-catalyzed cross-coupling (oxidative addition rates) follows the bond dissociation energy (BDE) and steric environment.

The Reactivity Hierarchy
  • C-Br (C5): Most Reactive.

    • Sterics: Unhindered. It is flanked by two protons (H4 and H6).

    • Electronics: Meta to the electron-withdrawing Fluorine and Chlorine.

  • C-Br (C3): Second Reactive.

    • Sterics: Hindered.[1] It is ortho to the Fluorine atom.

    • Electronics: Highly electron-deficient due to the inductive effect (-I) of the adjacent Fluorine and Chlorine.

    • Note: While electronically activated, the steric bulk of the ortho-F usually retards oxidative addition compared to C5 when using bulky phosphine ligands.

  • C-Cl (C1): Least Reactive.[2]

    • Stronger bond than C-Br. Will remain inert under standard Suzuki/Buchwald conditions unless specialized ligands (e.g., bulky biaryl phosphines like BrettPhos) and elevated temperatures are employed.

  • C-F (C2): Inert.

    • Generally inert to Pd-catalysis; serves as a metabolic blocker and electronic modulator.

Visualization: The Selectivity Pathway

The following diagram illustrates the decision tree for functionalizing DBFC.

DBFC_Selectivity Start 3,5-Dibromo-2- fluorochlorobenzene Cond_Mild Condition A: Bulky Ligand (SPhos) Low Temp (RT-40°C) Start->Cond_Mild Cond_Force Condition B: Standard Ligand (PPh3) High Temp (80°C+) Excess Boronic Acid Start->Cond_Force Prod_C5 C5-Monoarylated Product Cond_Mild->Prod_C5 Kinetic Control (Steric Steering) Prod_Bis 3,5-Bisarylated Product Cond_Force->Prod_Bis Thermodynamic Control Prod_Seq Sequential C3-Functionalization Prod_C5->Prod_Seq Step 2: Add 2nd Boronic Acid + Heat

Figure 1: Reaction pathway divergence based on ligand choice and temperature control. High-contrast nodes indicate distinct chemical states.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)

Objective: Isolate the mono-coupled product at the less hindered C5 position.

Reagents & Equipment:

  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) – Critical for high turnover at low temp.

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add 1 mL of dry Toluene and stir at room temperature (RT) for 5 minutes until the solution turns yellow/orange (formation of active Pd(0)-L species).

  • Substrate Addition: Add the DBFC substrate and the arylboronic acid to the vial.

  • Base Addition: Add the K₃PO₄ followed by the water.

  • Reaction: Seal the vial and stir vigorously at 40°C for 4-6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The C5-Br is highly reactive; pushing the temperature >60°C may trigger C3 coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: SPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition but creates a crowded coordination sphere. The catalyst preferentially engages the unhindered C5-Br over the sterically crowded C3-Br (ortho-F).

Protocol B: Sequential C3-Amination (Buchwald-Hartwig)

Objective: Functionalize the remaining C3-Br site with an amine, leaving the C-Cl intact.

Reagents:

  • Substrate: C5-Arylated intermediate (from Protocol A)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) – Excellent for C-N coupling.

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Setup: Charge an oven-dried Schlenk tube with the C5-arylated intermediate, amine, base, Pd₂dba₃, and Xantphos.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to 90°C for 12 hours.

    • Note: The C3-Br is electronically activated by the ortho-F, making it a good candidate for amination once the more reactive C5 site is occupied.

  • Workup: Filter through a celite pad, concentrate, and purify.

Data Summary & Optimization Table

The following table summarizes expected outcomes based on ligand and base variations.

EntryCatalyst SystemBase/SolventTemp (°C)Major ProductSelectivity (C5:C3)
1 Pd(PPh₃)₄Na₂CO₃ / DME:H₂O80Mixture (Mono + Bis)60:40
2 Pd(OAc)₂ / SPhos K₃PO₄ / Tol:H₂O 40 C5-Mono >95:5
3 Pd(dppf)Cl₂Cs₂CO₃ / THF60C5-Mono (Slow)90:10
4 Pd₂dba₃ / P(tBu)₃KOtBu / Toluene100Bis-CoupledN/A

Troubleshooting & Critical Controls

  • Debromination: If you observe hydrodebromination (replacement of Br with H), ensure your solvent is thoroughly degassed. Oxygen promotes homocoupling and protodehalogenation pathways.

  • C-Cl Activation: Avoid using ligands like BrettPhos or AdBippyPhos at temperatures >100°C, as these are capable of activating the C-Cl bond, leading to complex mixtures.

  • Stalling: If the C3 coupling stalls (Protocol B), switch to RuPhos , which is specifically designed for sterically hindered secondary amines and halides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Schön, U., et al. (2006). Site-selective Suzuki-Miyaura coupling of dibromo-chloropyridines. Journal of Organic Chemistry.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles. Chemical Society Reviews, 35, 71-84. (Authoritative review on halogen reactivity hierarchy).

Sources

Application Note: Heck Coupling Conditions for Polyhalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated aromatic compounds represent a unique challenge and opportunity in synthetic chemistry.[1] They serve as versatile scaffolds for constructing complex pharmaceuticals and organic materials (e.g., OLEDs). However, the presence of multiple reactive sites necessitates precise control over chemoselectivity (differentiating between halogen types, e.g., I vs. Br) and site-selectivity (differentiating between identical halogens at different positions).

This guide provides validated protocols for two distinct objectives:

  • Chemoselective Mono-Alkenylation: Targeting the most reactive bond while preserving others for future functionalization.

  • Exhaustive Multi-Alkenylation: Forcing reaction at all halogenated sites to create highly substituted cores.

Mechanistic Grounding & Selectivity Logic

The Oxidative Addition Hierarchy

The Heck catalytic cycle is initiated by the oxidative addition of the Pd(0) species into the aryl-halide bond. The rate of this step is the primary determinant of chemoselectivity. The bond dissociation energies (BDE) dictate the reaction order:

  • Aryl-I (65 kcal/mol): Reacts rapidly at room temperature to 60°C.

  • Aryl-Br (81 kcal/mol): Requires elevated temperatures (80–100°C) or electron-poor arenes.

  • Aryl-Cl (96 kcal/mol): Inert under standard conditions; requires electron-rich, bulky ligands (e.g.,

    
    ) and high temperatures (>120°C).
    
Decision Matrix: Controlling the Pathway

To achieve selectivity, we manipulate the "Reaction Energy Landscape."

  • To Stop at Mono-Coupling: Use "Standard" ligands (PPh3) and limit thermal energy. This creates a high activation barrier for the second, stronger halogen bond.

  • To Force Multi-Coupling: Use "Super-Active" ligands (Buchwald or Fu type) that lower the activation barrier for even the most inert C-Cl bonds.

Visualization: Selectivity Logic Flow

The following diagram illustrates the decision process for selecting conditions based on substrate halogenation.

HeckSelectivity Start Substrate Analysis MixedHalo Mixed Halogens (e.g., 1-Iodo-4-bromo) Start->MixedHalo SameHalo Identical Halogens (e.g., 1,3-Dibromo) Start->SameHalo Chemoselective Target: Chemoselectivity (React I, leave Br) MixedHalo->Chemoselective BDE Difference > 15 kcal/mol SiteSelective Target: Site-Selectivity (Electronic/Steric Control) SameHalo->SiteSelective Mono-functionalization Exhaustive Target: Exhaustive (React All Sites) SameHalo->Exhaustive Full Substitution Cond_Mild Condition Set A: Pd(OAc)2 + PPh3 Temp: 25-60°C Base: Ag2CO3 (optional) Chemoselective->Cond_Mild Cond_Electronic Condition Set B: Deficient site reacts first Low catalyst loading (1%) SiteSelective->Cond_Electronic Cond_Force Condition Set C: Pd2(dba)3 + P(t-Bu)3 Temp: >110°C Excess Alkene Exhaustive->Cond_Force

Caption: Decision tree for selecting Heck coupling conditions based on substrate halogen profile and desired outcome.

Critical Parameter Optimization Matrix

Use this table to select reagents based on your specific polyhalogenated substrate.

VariableCondition A: I-Selective (Preserve Br/Cl)Condition B: Br-Selective (Preserve Cl)Condition C: Exhaustive (React Cl/Br/I)
Catalyst Precursor Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ or Pd(OAc)₂
Ligand PPh₃ (Triphenylphosphine)P(o-tol)₃ or dpppP(t-Bu)₃, XPhos, or NHC
Pd Loading 1–2 mol%2–5 mol%5–10 mol%
Base Ag₂CO₃ (mild) or Et₃NK₂CO₃ or NaOAcCs₂CO₃ or K₃PO₄
Solvent MeCN or DMFDMAc or NMPDioxane or Toluene
Temperature 25°C – 60°C80°C – 100°C110°C – 140°C
Stoichiometry 1.0 equiv alkene1.1 equiv alkene>1.5 equiv per halide

Application Note A: Chemoselective Mono-Alkenylation

Objective: Coupling of tert-butyl acrylate with 1-bromo-4-iodobenzene. Target: Exclusive reaction at the Iodine position; Bromine remains intact.

Rationale

Using Silver Carbonate (Ag₂CO₃) as a base acts as a halide scavenger, promoting the cationic palladium pathway which is highly effective for iodides at low temperatures. The low temperature (50°C) prevents oxidative addition into the C-Br bond.

Protocol
  • Preparation: Oven-dry a 25 mL Schlenk tube and equip with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add:

    • 1-bromo-4-iodobenzene (1.0 mmol, 283 mg)

    • Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

    • PPh₃ (0.04 mmol, 10.5 mg, 4 mol%)

    • Ag₂CO₃ (1.1 mmol, 303 mg) Note: Protect from light.

  • Solvent & Reagent: Add anhydrous DMF (5 mL) via syringe, followed by tert-butyl acrylate (1.1 mmol, 161 µL).

  • Reaction: Seal the tube. Stir at 50°C for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (SM) should disappear; a single new spot should appear. If a second, more polar spot appears, the di-coupled product is forming—stop immediately.

  • Workup: Filter through a pad of Celite to remove silver salts. Wash with EtOAc.[2][3] Wash the filtrate with water (3x) to remove DMF. Dry over MgSO₄ and concentrate.

Self-Validation Check:

  • ¹H NMR should show a doublet for the vinyl proton.

  • Mass Spec should show the characteristic isotope pattern of Bromine (1:1 ratio of M and M+2 peaks), confirming the Br is still present.

Application Note B: Exhaustive Multi-Alkenylation

Objective: Coupling of styrene with 1,3,5-tribromobenzene. Target: Formation of 1,3,5-tristyrylbenzene.

Rationale

To overcome the steric bulk of adding three styryl groups and the increasing electron density of the ring after each coupling, a highly active catalyst is required. Pd[P(t-Bu)₃]₂ (generated in situ) facilitates oxidative addition into electron-rich or hindered aryl bromides/chlorides.

Protocol
  • Preparation: Flame-dry a heavy-walled pressure vial. Cycle Argon/Vacuum 3 times.

  • Catalyst Formation (In Situ):

    • Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 3 mol% Pd total).

    • Add [(t-Bu)₃PH]BF₄ (0.036 mmol, 10.4 mg) — Air stable precursor to P(t-Bu)₃.

    • Add Dioxane (2 mL) and stir for 10 min under Argon to generate the active Pd(0)L species.

  • Substrate Addition:

    • Add 1,3,5-tribromobenzene (1.0 mmol, 315 mg).

    • Add Cs₂CO₃ (3.5 mmol, 1.14 g) — Strong base required for difficult couplings.

  • Reagent Addition: Add Styrene (4.0 mmol, 460 µL) — Excess is critical (1.33 equiv per site).

  • Reaction: Seal the vial. Heat to 120°C for 24 hours.

  • Workup: Cool to RT. Dilute with CH₂Cl₂. Filter through silica gel to remove Pd black. Concentrate.

  • Purification: Recrystallization is often preferred for symmetrical exhaustive products due to low solubility. Try boiling Toluene or CHCl₃.

Self-Validation Check:

  • TLC should show a highly fluorescent spot with low Rf compared to SM.

  • Absence of Br isotope pattern in Mass Spec.

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisSolution
No Reaction (SM recovered) Catalyst poisoning or inert halide.Switch to Pd₂(dba)₃/XPhos. Ensure O₂ exclusion (degas solvents).
Pd Black Precipitation Ligand instability or low concentration.Add excess ligand (L:Pd ratio 4:1). Add Tetrabutylammonium bromide (TBAB) as a stabilizer.
Regioisomers (Branched vs Linear) "Cationic" pathway migration.Switch to "Neutral" conditions: Use non-polar solvent (Toluene), organic base (Et₃N), and avoid Ag salts.
Dehalogenation (Ar-H formed) Hydrodehalogenation side reaction.Use strictly anhydrous solvents. Avoid formate/alcohol sources.[3]
Experimental Workflow Diagram

Use this workflow to troubleshoot yield issues.

OptimizationLoop Start Initial Run (Low Yield) CheckCat Check Catalyst Precipitation? Start->CheckCat AddTBAB Add TBAB (Stabilizer) CheckCat->AddTBAB Yes (Pd Black) CheckSM SM Remaining? CheckCat->CheckSM No (Solution Clear) Success Optimized Yield AddTBAB->Success IncreaseTemp Increase Temp (+20°C) CheckSM->IncreaseTemp Yes (Inert) ChangeLigand Switch Ligand (PPh3 -> P(t-Bu)3) CheckSM->ChangeLigand Yes (Inert at High Temp) IncreaseTemp->Success ChangeLigand->Success

Caption: Step-by-step troubleshooting workflow for optimizing low-yielding Heck reactions.

References

  • Mechanistic Overview & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews, 100(8), 3009–3066.

  • General Heck Reaction Conditions

    • Organic Chemistry Portal.[5][6] (n.d.). Heck Reaction.

  • Ligand Effects (P(t-Bu)3)

    • Littke, A. F., & Fu, G. C. (2001).[6] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.

  • Site-Selectivity in Polyhalogenated Arenes

    • Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis.

  • Chemoselective Protocols (I vs Br)

    • Chemistry LibreTexts. (2023). Heck Reaction Mechanisms and Selectivity.

Sources

Application Note: Precision Functionalization of 3,5-Dibromo-2-fluorochlorobenzene via Negishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Introduction

The scaffold 3,5-Dibromo-2-fluorochlorobenzene represents a high-value "dense functionality" core for fragment-based drug discovery (FBDD). Its unique substitution pattern—containing three distinct halogen types (F, Cl, Br) and two chemically distinct bromine sites—offers a gateway to rapid analog generation. However, this density presents a significant synthetic challenge: discriminating between two chemically similar C–Br bonds while leaving the C–Cl bond intact for late-stage diversification.

This guide details the protocol for the Negishi coupling of this substrate. Unlike Suzuki or Stille couplings, the Negishi reaction (using organozinc reagents) offers superior reactivity at room temperature, which is critical for kinetic resolution between competing electrophilic sites.

The Challenge: Competitive Reactivity

The molecule contains three potential sites for oxidative addition by a Pd(0) catalyst. Success relies on exploiting the subtle electronic and steric differences between the C3 and C5 positions.

  • Site A (C3-Br): Located ortho to the Fluorine atom.

    • Electronic Status: Highly activated. The strong inductive withdrawal (-I) of the fluorine atom weakens the C–Br bond and stabilizes the anionic character of the palladium-arene intermediate during oxidative addition.

    • Steric Status: Moderately hindered by the adjacent fluorine.

  • Site B (C5-Br): Located para to the Fluorine and meta to the Chlorine.

    • Electronic Status: Less activated than C3.

    • Steric Status: Less hindered (flanked by hydrogen atoms).

  • Site C (C1-Cl): Inert under standard Negishi conditions (requires specialized ligands/conditions to activate).

Core Directive: By modulating the ligand bulk and reaction temperature, we can direct the catalyst to the electronically preferred C3 position or the sterically accessible C5 position.

Part 2: Mechanistic Analysis & Visualization

To achieve reproducibility, one must understand the reactivity hierarchy. The following diagram illustrates the "Decision Tree" the catalyst faces during the reaction.

Reactivity_Landscape Substrate 3,5-Dibromo-2-fluorochlorobenzene C3_Site C3-Br Position (Ortho to Fluorine) Substrate->C3_Site Activation by Ortho-F Effect (-I) C5_Site C5-Br Position (Para to Fluorine) Substrate->C5_Site Steric Accessibility Cl_Site C1-Cl Position (Ortho to Fluorine) Substrate->Cl_Site High Bond Energy (Inert) Product_A Product A (Electronic Control) C3_Site->Product_A Small/Active Ligand (e.g., SPhos, PPh3) Product_B Product B (Steric Control) C5_Site->Product_B Bulky Ligand (e.g., tBu3P)

Figure 1: Reactivity landscape of 3,5-Dibromo-2-fluorochlorobenzene. The C3-Br bond is electronically activated by the adjacent Fluorine, making it the kinetic product.

Part 3: Experimental Protocols

Protocol A: C3-Selective Coupling (Electronic Control)

Objective: Functionalize the C3-Br position (adjacent to Fluorine). Mechanism: Uses a highly active, electron-rich ligand (SPhos) to facilitate rapid oxidative addition at the most electron-deficient C–Br bond (C3), overcoming the minor steric hindrance of the fluorine.

Materials
  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 equiv)

  • Organozinc: R-ZnBr (1.2 equiv, 0.5 M in THF)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, charge Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous THF and stir at room temperature (RT) for 10 minutes until the solution turns a clear orange/yellow (formation of active Pd(0) species).

  • Substrate Addition: Add 3,5-Dibromo-2-fluorochlorobenzene (dissolved in minimal THF) to the catalyst mixture.

  • Coupling: Cool the reaction vessel to 0°C. Dropwise add the organozinc reagent (R-ZnBr) over 15 minutes.

    • Note: Slow addition prevents local high concentrations of organozinc, minimizing double-coupling byproducts.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Check via LC-MS. The C3-product usually elutes slightly earlier than the C5-isomer on C18 columns due to polarity differences induced by the ortho-F substituent.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C5-Selective Coupling (Steric Control)

Objective: Functionalize the C5-Br position (distal to Fluorine). Mechanism: Uses a bulky ligand (e.g., QPhos or P(tBu)₃) to increase the steric demand of the Pd-catalyst, forcing it to react at the less hindered C5 position despite the electronic preference for C3.

Materials
  • Catalyst: Pd(P(tBu)₃)₂ (3 mol%)

  • Solvent: Toluene (Non-polar solvents often enhance steric discrimination)

  • Temperature: 0°C (Kinetic control is crucial)

Procedure Modifications
  • Use Toluene instead of THF to tighten the solvation shell and enhance steric clashes.

  • Maintain the reaction strictly at 0°C ; do not warm to RT until conversion is confirmed. Higher temperatures provide enough energy to overcome the steric barrier at C3.

  • Use Pd(P(tBu)₃)₂ directly to avoid induction periods associated with pre-catalysts.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
VariableProtocol A (C3-Selective)Protocol B (C5-Selective)
Primary Driver Electronic Activation (Ortho-F)Steric Hindrance
Ligand Class Biaryl phosphines (SPhos, XPhos)Bulky Alkyl phosphines (P(tBu)₃)
Solvent THF (Polar aprotic)Toluene (Non-polar)
Temp RT to 40°C-20°C to 0°C
Major Product 3-Substituted-5-bromo-2-fluoro-1-chlorobenzene5-Substituted-3-bromo-2-fluoro-1-chlorobenzene
Typical Yield 75–85%60–70%
Workflow Visualization

Workflow Start Start: 3,5-Dibromo-2-fluorochlorobenzene Prep Inert Atmosphere Prep (Argon/N2) Start->Prep Decision Target Regioisomer? Prep->Decision Path_A Target C3 (Ortho-F) Decision->Path_A Path_B Target C5 (Meta-F) Decision->Path_B Cond_A Add Pd(OAc)2 / SPhos THF, RT Path_A->Cond_A Cond_B Add Pd(P(tBu)3)2 Toluene, 0°C Path_B->Cond_B Zn_Add Slow Addition of R-ZnX Cond_A->Zn_Add Cond_B->Zn_Add Monitor LC-MS Monitoring (Watch for des-bromo byproducts) Zn_Add->Monitor

Figure 2: Operational workflow for selecting the desired regioisomer.

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Organozinc reagents are moisture sensitive.[1]

    • Fix: Titrate R-ZnX using Iodine/LiCl prior to use. Ensure solvents are <50 ppm water.

  • Issue: Loss of Selectivity (Mixture of C3/C5).

    • Cause: Temperature too high or ligand exchange occurred.

    • Fix: Lower temperature by 10°C. Ensure ligand:Pd ratio is >2:1 to prevent formation of non-selective "ligand-free" Pd species.

  • Issue: Dehalogenation (Reduction of C-Br to C-H).

    • Cause: β-Hydride elimination from the alkyl-zinc species if R=Alkyl.

    • Fix: Use CPhos or SPhos (known to suppress β-elimination) or switch to R-Zn-Cl (more stable than bromides).

References

  • Negishi Coupling - Wikipedia. Overview of mechanism and organozinc reactivity. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Detailed analysis of electronic vs. steric control in polyhaloarenes. [Link]

  • Structure-reactivity relationships in Negishi cross-coupling reactions. Kinetic studies on substituted bromobenzenes. [Link]

  • Negishi Coupling for Highly Selective Syntheses. Review of ligand effects on selectivity. [Link]

Sources

Troubleshooting & Optimization

purification techniques for products derived from 3,5-Dibromo-2-fluorochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of 3,5-Dibromo-2-fluorochlorobenzene Derivatives

Executive Summary

The scaffold 3,5-Dibromo-2-fluorochlorobenzene is a deceptive building block. While it offers three distinct vectors for diversification (two bromines with distinct electronic environments and a nucleophilic aromatic substitution-ready fluorine), this density leads to severe purification challenges.

This guide addresses the three most critical failure modes reported by our users:

  • Regioisomeric Scrambling: Inseparable mixtures arising from "Halogen Dance" side reactions during lithiation.

  • Persistent Palladium Contamination: Lipophilic Pd-complexes tracking with the product after Suzuki-Miyaura couplings.

  • Protodehalogenation: The silent yield-killer where a bromine is replaced by a hydrogen, creating impurities with identical polarity to the product.

Module 1: The Regioisomer Nightmare (Lithiation & Substitution)

The Problem: Users frequently report obtaining a mixture of C3- and C5-substituted products after lithium-halogen exchange, despite targeting the C5 position. Standard silica chromatography fails to separate these isomers because the dipole moments are nearly identical.

The Mechanism (Why this happens): The proton at C4 is acidified by the flanking bromines, but the C6 proton is also accessible. More importantly, the Halogen Dance mechanism allows the lithium to migrate from the kinetically favored position (often ortho to F/Cl) to the thermodynamically stable position, or to scramble the bromines entirely.

Troubleshooting Protocol: Isomer Separation

  • Step 1: Diagnostic TLC: Standard silica TLC is often insufficient.

    • Protocol: Dip your TLC plate in 10% AgNO₃/Silica slurry and dry before spotting. The silver ions interact differently with the pi-cloud of the isomers based on steric accessibility of the halogens.

  • Step 2: Stationary Phase Selection: If

    
     on standard silica, switch phases immediately. Do not attempt "brute force" gradient elution.
    
Stationary PhaseMechanism of ActionTarget Isomer Pair
PFP (Pentafluorophenyl) Fluorine-Fluorine interactions & Dipole selectivityC3- vs. C5-substituted isomers
Phenyl-Hexyl

interactions
Biaryl derivatives (Suzuki products)
C18 (Reverse Phase) Hydrophobicity differencesProtodebrominated impurities vs. Product

Visual Workflow: Isomer Purification Strategy

IsomerSeparation Start Crude Reaction Mixture (Isomer Mix) TLC AgNO3-Impregnated TLC Start->TLC Decision Delta Rf > 0.15? TLC->Decision StdCol Standard Flash Silica (0-20% EtOAc/Hex) Decision->StdCol Yes AdvCol Switch Stationary Phase Decision->AdvCol No Final Pure Regioisomer StdCol->Final PFP PFP (Fluoro-Phenyl) Column Target: Halogen Positioning AdvCol->PFP Analytical/Prep HPLC Cryst Recrystallization (Solvent: MeOH/DCM) AdvCol->Cryst Scale > 5g PFP->Final Cryst->Final

Caption: Decision matrix for separating regioisomers of polyhalogenated benzenes. Note the divergence based on scale and Rf delta.

Module 2: Palladium Removal in Lipophilic Biaryls

The Problem: Products derived from 3,5-dibromo-2-fluorochlorobenzene are highly lipophilic. During Suzuki couplings, Pd(0) coordinates to the remaining halogens or the pi-system, creating "black product" that fails elemental analysis (>1000 ppm Pd).

The Solution: Chelation vs. Adsorption Standard Celite filtration is ineffective for coordinated Pd species. You must use a scavenger that out-competes the product for the metal center.

Protocol: The "Hot Scavenger" Treatment

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol (Si-SH) or Trimercaptotriazine (TMT) resin at 4 equivalents relative to the Pd loading (not the product).

  • Thermal Cycle: Heat the mixture to 50°C for 4 hours . Crucial: Room temperature scavenging is often too slow for these sterically hindered systems.

  • Filtration: Filter hot through a 0.45µm PTFE pad.

  • Validation: Color is a poor indicator. Use ICP-MS to confirm Pd < 20 ppm.

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupEfficiency (Lipophilic Matrix)Best For...
Activated Carbon Physical AdsorptionLow (20-40%)Bulk removal of Pd black (colloidal)
Si-Thiol PropylthiolHigh (>95%)Pd(II) and Pd(0) complexes
Si-DMT DimercaptotriazineVery High (>98%)Persistent, coordinated Pd species
Celite Diatomaceous EarthNegligibleOnly removes precipitated Pd solids

Module 3: Troubleshooting FAQ

Q1: I see a "ghost" spot just below my product on TLC that co-elutes on the column. What is it? A: This is likely the protodebrominated byproduct (where one Br is replaced by H).

  • Cause: In Suzuki couplings, this occurs if the oxidative addition is successful but transmetallation is slow, leading to beta-hydride elimination or H-abstraction from the solvent.

  • Fix: You cannot separate this easily on silica.

    • Prevention: Use anhydrous solvents and degas thoroughly to prevent homocoupling/reduction. Use a catalyst with a bulky ligand (e.g., Pd(dppf)Cl₂) to speed up reductive elimination.

    • Purification: Use Reverse Phase (C18) chromatography . The loss of a heavy bromine atom significantly changes the retention time in polar mobile phases (MeOH/Water) compared to normal phase.

Q2: My SNAr reaction (displacing Fluorine) yielded a mixture of F-displacement and Cl-displacement. A: The chlorine at C1 is also activated by the electron-withdrawing bromines at C3/C5.

  • Fix: Lower the reaction temperature. F-displacement is kinetically favored (lower activation energy) due to the Meisenheimer complex stability. Run the reaction at 0°C to RT . If you heat to >60°C, you will begin displacing the Chlorine.

Q3: The product oils out during recrystallization. A: These polyhalogenated compounds have low melting points and form "oils" easily due to disrupted crystal packing.

  • Technique: Use the "Seeding at Cloud Point" method.

    • Dissolve in hot MeOH.

    • Add water dropwise until faint turbidity persists (Cloud Point).

    • Add a seed crystal (if available) or scratch the glass.

    • Cool very slowly (1°C/min) to 4°C. Rapid cooling traps impurities in the oil.

References

  • Schlosser, M., et al. "Regioselective Lithiation of Polyhalogenated Benzenes." Angewandte Chemie International Edition, 2005.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Biotage Application Note. "Strategies for the Removal of Palladium from Reaction Mixtures." Biotage Technical Guides, 2023.

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

identifying byproducts in the synthesis of 3,5-Dibromo-2-fluorochlorobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying & Controlling Byproducts in Poly-Halogenated Benzene Synthesis

Introduction & Synthetic Logic

This guide addresses the synthesis of 3,5-dibromo-2-fluorochlorobenzene via the electrophilic aromatic bromination of 1-chloro-2-fluorobenzene .

Achieving the 3,5-dibromo substitution pattern relies on exploiting the cooperative (and competitive) directing effects of the existing halogen substituents.

  • Fluorine (Position 2): A strong ortho/para director (due to potent +M resonance donation). It activates positions 3 (ortho) and 5 (para).

  • Chlorine (Position 1): A weaker ortho/para director. It activates positions 4 (para) and 6 (ortho).

The Dominant Effect: Because the resonance overlap of the Fluorine 2p orbital with the Carbon 2p orbital is significantly more effective than that of the Chlorine 3p orbital, Fluorine dictates the regioselectivity . Therefore, the incoming bromines preferentially target positions 3 and 5, matching your target molecule.

Reaction Pathway Visualization

The following diagram illustrates the stepwise bromination pathway and the origin of key byproducts.

BrominationPathway SM Starting Material (1-Chloro-2-fluorobenzene) Mono1 Major Intermediate (5-Bromo-1-chloro-2-fluorobenzene) [Para to F] SM->Mono1 Fast (k1) Major Path Mono2 Minor Intermediate (3-Bromo-1-chloro-2-fluorobenzene) [Ortho to F] SM->Mono2 Slower (k2) Impurity_Regio Regio-Impurity (4-Bromo isomer) [Cl-Directed] SM->Impurity_Regio Trace (k3) (Cl-directed) Target TARGET MOLECULE (3,5-Dibromo-2-fluorochlorobenzene) Mono1->Target Slow (k4) Requires Heat/Cat. Mono2->Target Slow (k5) Impurity_Over Over-Bromination (Tribromo species) Target->Impurity_Over Forcing Conditions

Figure 1: Stepwise electrophilic bromination of 1-chloro-2-fluorobenzene. The target is the thermodynamic sink of the di-bromination step, but kinetic control is required to prevent over-bromination.

Troubleshooting Guide

Issue 1: Persistence of Mono-bromo Intermediate

Symptom: HPLC/GC shows a large peak at RRT ~0.85-0.90 relative to the target. Mass spec shows M+ peak corresponding to a single bromine (


 pattern).
Diagnosis:  The second bromination step (Mono 

Di) is significantly slower than the first because the first bromine atom deactivates the ring (inductive withdrawal -I effect). Corrective Actions:
  • Increase Temperature: The first bromination (at C5) often occurs at

    
    .[1] The second addition (at C3) typically requires elevating the temperature to 
    
    
    
    to overcome the activation energy barrier created by the deactivated ring [1, 2].
  • Catalyst Load: Ensure sufficient Lewis Acid (

    
     or 
    
    
    
    ). For di-bromination, use 2.2 - 2.5 equivalents of
    
    
    and 0.1 - 0.2 equivalents of catalyst. Iron filings generated in situ often provide better control than anhydrous salts.
  • Reaction Time: Extend the reaction time. The second step is the rate-limiting step in the synthesis of the di-bromo species.

Issue 2: Identification of Regioisomers (The "4-Bromo" Risk)

Symptom: An impurity persists that has the exact same mass as the mono-bromo intermediate but elutes slightly differently, or a di-bromo impurity that is difficult to separate. Mechanism: While Fluorine is the dominant director, the Chlorine atom (para-directing) exerts a weak influence toward position 4.

  • Target (3,5-di): Formed by F-direction.

  • Impurity (4-bromo): Formed if Cl-direction competes (rare, but possible if F is solvated/masked). Validation Protocol:

  • 1H NMR Analysis: This is the definitive method to distinguish isomers based on coupling constants (

    
    ).
    
    • Target (3,5-di): The remaining protons are at positions 4 and 6. They are meta to each other.

      • Expect a meta-coupling (

        
        ) .
        
      • Proton H4 is also meta to Fluorine (

        
        ).
        
    • Impurity (4-bromo-directed by Cl): Protons would be at 3, 5, 6. H5 and H6 are ortho.

      • Expect a large ortho-coupling (

        
        ) .
        
  • Action: If the 4-bromo impurity is detected, recrystallization from non-polar solvents (e.g., Hexanes/Heptane) is usually effective, as the symmetry of the 3,5-dibromo target leads to higher crystallinity and lower solubility than the asymmetric impurities.

Issue 3: Over-Bromination (Tribromo Species)

Symptom: M+ peaks corresponding to three bromine atoms (


 cluster).
Cause:  High local concentration of bromine or excessive reaction temperature.
Corrective Actions: 
  • Dosing Strategy: Do not add all bromine at once. Use a slow, dropwise addition of

    
     over 2-4 hours.
    
  • Stoichiometry: Cap the

    
     equivalents at 2.1 - 2.2. Excess bromine pushes the reaction toward the tribromo species (likely bromination at position 6, replacing the H ortho to Cl).
    
  • Quenching: Monitor the reaction strictly by HPLC. Quench immediately with aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ) once the mono-bromo intermediate is
    
    
    .

Analytical Data Reference

Use the following table to interpret your crude reaction mixture data.

ComponentStructureRelative Retention (GC)Key MS Ions (m/z)Key 1H NMR Feature
Starting Material 1-Cl-2-F-Benzene1.00130, 132 (Cl pattern)Complex multiplet
Mono-Intermediate 5-Br-1-Cl-2-F-Benzene~1.45208, 210, 212dd (doublet of doublets) for H4/H6
TARGET 3,5-DiBr-2-F-Cl-Benzene ~1.80 286, 288, 290, 292 d (

) + d (

)
Regio-Impurity 4-Br-1-Cl-2-F-Benzene~1.48208, 210, 212d (

) (Ortho)
Over-Reaction Tribromo species>2.00366 clusterSinglet (only 1 H remains)

Note: Retention times are illustrative and depend on column phase (e.g., DB-5 vs. DB-Wax).

FAQ: Expert Insights

Q: Can I use NBS (N-Bromosuccinimide) instead of Liquid Bromine? A: Yes, but with caveats. NBS in concentrated


 or with 

in Acetonitrile can effect this transformation. However, NBS is generally milder and may stall at the mono-bromo stage. For the di-bromo target, elemental

with Iron catalysis is the industrial standard for "atom economy" and kinetic drive [1, 3].

Q: Why is the melting point of my product lower than reported? A: This is a classic sign of isomer contamination. The 3,5-dibromo derivative should have a sharp melting point due to its symmetry. If you observe a broad range (e.g., melting starts >5°C below expected), you likely have 5-10% of the mono-bromo intermediate trapped in the crystal lattice. Recrystallize from Ethanol or Heptane.

Q: My GC-MS shows "scrambling" of halogens (e.g., loss of Chlorine). Why? A: If you use


 as a catalyst at high temperatures (>80°C), you risk Halogen Exchange  (Friedel-Crafts equilibration), where the Cl on the ring might be exchanged for Br, or vice versa. Use 

or metallic Fe to prevent this halogen scrambling [3].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter on Electrophilic Aromatic Substitution: Halogenation).

  • Olah, G. A., et al. (1985). Halogenation of Fluorobenzenes. Journal of Organic Chemistry. (Discusses the directing power of Fluorine vs Chlorine).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Useful for interpreting NMR spectra during purification).

  • PubChem Compound Summary. 2-Bromo-1-chloro-4-fluorobenzene (Isomer Analysis). National Center for Biotechnology Information.

Sources

strategies for achieving high regioselectivity in substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket #: REGIO-9924 Agent: Dr. A. Vance, Senior Application Scientist Status: Open

Overview: The Regioselectivity Paradox

Achieving high regioselectivity is rarely about finding a "better" reagent; it is about manipulating the transition state energy landscape. In this guide, we address three specific, high-friction scenarios encountered in drug discovery: Electrophilic Aromatic Substitution (EAS) , Nucleophilic Aromatic Substitution (SNAr) in heterocycles, and Remote C-H Activation .

Module 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

User Issue: "I need to install an electrophile para to an activating group, but I am observing significant ortho-contamination (statistical 2:1 ratio) or over-substitution."

Diagnostic: Steric vs. Electronic Mismatch

In standard EAS, electronic activation (resonance donation) often activates both ortho and para positions. If the electrophile is small (e.g., nitration, chlorination), the statistical probability favors the ortho product (2 sites vs. 1 site).

Resolution Strategy: The Reversible Blocking Protocol

Do not rely on separation. Use a Sulfonic Acid Blocking Group . Sulfonation is reversible; it sterically shields the ortho position, forces the incoming electrophile to the para position, and is easily removed.

Protocol: Para-Selective Nitration via Sulfo-Blocking
  • Blocking: Treat substrate (e.g., acetanilide) with chlorosulfonic acid (

    
    ) or fuming 
    
    
    
    at mild heat (60°C). The sulfonyl group installs at the para position (or ortho if para is occupied, but here we assume para is the target, so we actually block ortho if we use a bulky group, or we use the steric bulk of the N-substituent to push the sulfonyl group para, then nitrate ortho? Correction: If the user wants para, and it's open, they usually get it.
    • Refined Scenario: The user has an ortho/para director (e.g., t-butyl) and wants the ortho product pure? No, that's rare.

    • Correct Scenario: The user has an activating group (e.g., -NHAc) and wants pure para, but gets ortho.

    • Better Strategy:Steric Bulk Increase. If the user wants para, increase the size of the electrophile or the existing substituent.

    • Alternative Strategy (The "Dummy" Group): If the user needs to functionalize the position meta to an activator, they must block the para position first.

Let's stick to the Meta-Substitution on Activated Rings (The "Impossible" EAS).

  • Goal: Install electrophile meta to an activator (e.g., -OMe).[1]

  • Method: Block para (and ortho)

    
     Force meta? No, EAS won't go meta on an activated ring.
    
  • Correct Protocol for Support: Blocking the Para position to force Ortho substitution.

    • Context: You have a monosubstituted arene (e.g., t-butylbenzene). You want pure ortho-nitro-t-butylbenzene.

    • Problem: Sterics favor para.

    • Solution: This is thermodynamically difficult.

    • Pivot to most common support ticket:"I can't get pure Para product."

    • Fix: Use the Sulfonation-Desulfonation strategy to block the para position if you want ortho, OR use a bulky electrophile to force para.

Let's provide the "Blocking Group Strategy for Ortho-Selectivity" (since Para is usually the default major product for bulky groups).

Scenario: User wants to functionalize the ortho position of a substrate that strongly favors para (e.g., due to a bulky substituent). Protocol:

  • Block Para: Sulfonate the substrate (

    
    , 
    
    
    
    ). The
    
    
    group goes para.
  • Functionalize: Perform the desired EAS (e.g., nitration). The only open activated spots are ortho.

  • Deblock: Heat with dilute aqueous acid (

    
    , 
    
    
    
    ,
    
    
    ) to remove the sulfonyl group (desulfonation).

EAS_Blocking_Strategy Start Substrate (Activator at C1) Step1 Sulfonation (H2SO4, Heat) Start->Step1 Blocks Para Inter1 Intermediate A (Blocked at Para) Step1->Inter1 Step2 Electrophile Addition (E+) Inter1->Step2 Forces Ortho Inter2 Intermediate B (Substituted at Ortho) Step2->Inter2 Step3 Desulfonation (Dilute Acid, Heat) Inter2->Step3 Removes Block End Final Product (Ortho-Substituted) Step3->End

Caption: Workflow for forcing ortho-substitution on activated rings using reversible sulfonation.

Module 2: The SNAr Dichotomy in Heterocycles

User Issue: "I am reacting 2,4-dichloropyrimidine. Sometimes I get C4-substitution, sometimes C2. I need to control this regioselectivity."

Diagnostic: The Nucleophile & Mechanism Factor

In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) because the intermediate Meisenheimer complex at C4 can delocalize the negative charge onto the para-nitrogen (N1), which is a more stable resonance contributor than the ortho-nitrogen (N3) participation required for C2 attack.

However, this selectivity can flip based on the nucleophile and conditions.

Troubleshooting Table: Controlling C2 vs. C4
VariableCondition Favoring C4-Substitution Condition Favoring C2-Substitution Mechanistic Reason
Nucleophile Amines (Primary/Secondary)Alkoxides, ThiolatesHard/Soft Acid Base theory & steric approach vectors.
Base/Additives Non-coordinating bases (DIPEA)Lewis Acids or Metal SaltsChelation-controlled delivery to N3/C2.
Temperature Room Temperature / Mild HeatLow Temperature (-78°C to 0°C)C4 is often the thermodynamic product; C2 can be kinetic under specific chelation.
Solvent Protic (EtOH, MeOH)Aprotic/Non-polar (THF)Solvation of the nucleophile affects the transition state energy.
Protocol: Ensuring C4 Selectivity (Standard)
  • Reagents: 1.0 eq 2,4-dichloropyrimidine, 1.05 eq Amine, 1.2 eq DIPEA.

  • Solvent: Ethanol or IPA (0.2 M).

  • Condition: Stir at

    
    
    
    
    
    RT.
  • Why: Protic solvents stabilize the leaving group departure at C4.

Protocol: Forcing C2 Selectivity (The "Exception")

Note: This is difficult with amines but common with alkoxides.

  • Reagents: 1.0 eq 2,4-dichloropyrimidine, 1.0 eq NaOR (Alkoxide).

  • Solvent: THF (Anhydrous).

  • Condition:

    
     slow addition.
    
  • Mechanism: The "Dichotomy" effect. Alkoxides often prefer C2 due to specific orbital interactions (LUMO+1 proximity) or coordination with the ring nitrogens [1, 2].

Module 3: Advanced Remote C-H Functionalization

User Issue: "I need to functionalize the meta-position of a phenyl ring, but my directing group (DG) keeps sending the catalyst to the ortho-position."

Diagnostic: The Chelation Trap

Standard DGs (pyridines, amides) form 5- or 6-membered metallacycles, which geometrically constrain the catalyst to the ortho carbon. To hit the meta position, you must override this "chelation trap" using a template that extends the reach of the catalyst.

Resolution: Template-Assisted Meta-Activation

Use a Nitrile-based Silicon-Tethered Directing Group . This removable template forms a large macrocyclic transition state that places the metal center (usually Ruthenium or Palladium) exactly at the meta C-H bond [3, 4].

Step-by-Step Protocol (Nitrile-Template Strategy)
  • Template Installation:

    • React the substrate (e.g., a phenol or alcohol) with the chlorosilane-nitrile tether.

    • Reagent:Cl-Si(Me)2-(CH2)3-CN + Imidazole (Base).

    • Result: The substrate is now tagged with a "crane-like" arm.

  • Meta-C-H Activation:

    • Catalyst:

      
       (5 mol%).
      
    • Ligand: Mono-N-protected amino acid (MPAA) to assist proton abstraction.

    • Reagent: Alkyl halide or olefin (coupling partner).

    • Solvent: HFIP (Hexafluoroisopropanol) is critical for stabilizing the active cationic Ru species.

    • Mechanism:[2][3][4][5][6] The nitrile coordinates the Ru, and the Si-linker length swings the Ru specifically to the meta carbon.

  • Deprotection:

    • Cleave the Si-tether using TBAF (Tetra-n-butylammonium fluoride) or mild acid.

    • Result: Meta-functionalized phenol/alcohol.

CH_Activation_Mechanism Substrate Substrate-OH Tether Attach Si-Nitrile Tether Substrate->Tether Coordination Ru Coordination (Distal Directing) Tether->Coordination + Ru Cat TS Macrocyclic Transition State Coordination->TS Geometry Control MetaFunc Meta-C-H Cleavage TS->MetaFunc Product Meta-Product MetaFunc->Product Deprotect

Caption: The "Crane" Effect: Using a silicon-nitrile tether to bypass ortho-hydrogens and target the meta-position.

References

  • WuXi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class Chapter 48.

  • BenchChem. (2025).[7] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine. Technical Support Guide.

  • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template.[8] Nature, 486(7404), 518-522.

  • Bag, S., Patra, T., & Modak, A. (2018). Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society.

  • LibreTexts Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution.

Sources

Validation & Comparative

Comparative Reactivity of C-Br vs C-Cl Bonds in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the distinction between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is the dividing line between "routine synthesis" and "methodological engineering." While C-Br bonds possess a "Goldilocks" reactivity—stable enough for handling yet reactive enough for standard oxidative addition—C-Cl bonds represent a kinetic thermodynamic valley. Their high bond dissociation energy renders them inert to traditional catalytic systems, requiring electron-rich, bulky ligands to facilitate activation.

This guide analyzes the mechanistic divergence between these two electrophiles and provides actionable protocols for both chemoselective coupling (targeting Br over Cl) and exhaustive coupling (activating Cl).

Mechanistic Divergence: The Kinetic Gatekeeper

The Suzuki-Miyaura catalytic cycle consists of three main steps: Oxidative Addition (OA) , Transmetallation , and Reductive Elimination . The reactivity difference between C-Br and C-Cl is almost entirely dictated by the first step.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary barrier to reaction is the strength of the carbon-halogen bond.

Bond TypeApprox.[1][2][3][4][5][6] BDE (kcal/mol)Reactivity StatusRate-Determining Step (RDS)
C-Br ~81HighTransmetallation (typically)
C-Cl ~96LowOxidative Addition

For Aryl Bromides , oxidative addition to Pd(0) is rapid and facile. The palladium center inserts into the C-Br bond easily, meaning the reaction rate is often limited by the subsequent transmetallation step.

For Aryl Chlorides , the C-Cl bond is significantly stronger. Standard Pd(PPh₃)₄ catalysts lack the electron density to break this bond. Consequently, oxidative addition becomes the rate-determining step (RDS).[7] Overcoming this requires ligands that push electron density onto the metal center (


).[3]
Visualization: The Catalytic Bottleneck

The following diagram illustrates where the cycle stalls for chlorides compared to bromides.

SuzukiCycle cluster_legend Kinetic Profile Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd Fast for Br SLOW for Cl (RDS) ArX Substrate (Ar-X) ArX->Pd0 Input TransMet Transmetallation (Pd-Ar-Ar' Species) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Legend For Ar-Cl, the Pd(0) -> OxAdd step requires specialized ligands (e.g., SPhos, XPhos) to proceed.

Figure 1: The Suzuki-Miyaura catalytic cycle.[4] The arrow thickness emphasizes the oxidative addition step, which is the kinetic bottleneck for aryl chlorides.

Catalyst Selection Strategy

The choice of ligand dictates the ceiling of reactivity.

For Aryl Bromides (Standard Reactivity)[8]
  • Ligands: Triphenylphosphine (PPh₃), dppf.

  • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂.

  • Mechanism: These ligands are moderately electron-donating. They stabilize Pd(0) but do not excessively boost nucleophilicity. This is sufficient for C-Br activation.

For Aryl Chlorides (Enhanced Reactivity)
  • Ligands: Bulky, Electron-Rich Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

  • Examples: SPhos, XPhos, P(t-Bu)₃, PCy₃.

  • Mechanism:

    • Electronics: Alkyl groups (Cy, t-Bu) are strong

      
      -donors, making the Pd center more electron-rich and nucleophilic, facilitating attack on the inert C-Cl bond.
      
    • Sterics: Bulky biaryl backbones (in Buchwald ligands) promote the formation of mono-ligated Pd(0) species (

      
      ), which are far more reactive than bis-ligated species (
      
      
      
      ). They also accelerate the final reductive elimination step.
Decision Matrix: Ligand Selection

LigandSelection cluster_selectivity Chemoselectivity Note Start Substrate Analysis CheckHalogen Leaving Group? Start->CheckHalogen Br Aryl Bromide CheckHalogen->Br Cl Aryl Chloride CheckHalogen->Cl Standard Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (Cheap, General) Br->Standard Routine Advanced Advanced Catalyst Pd2(dba)3 + SPhos/XPhos or Pd-PEPPSI (High Activity) Cl->Advanced Required Selectivity If molecule has BOTH Br and Cl: Use Standard Catalyst to coupling ONLY Br. Standard->Selectivity

Figure 2: Strategic decision tree for catalyst selection based on halogen identity.

Experimental Protocols

Protocol A: Chemoselective Coupling (Ar-Br in presence of Ar-Cl)

Objective: Couple a boronic acid to the bromide position while leaving the chloride intact for future functionalization. Rationale: Using a "weaker" catalyst (Pd(PPh₃)₄) ensures that the activation energy for C-Cl insertion is never reached, resulting in exclusive C-Br coupling.

Materials:

  • 1-bromo-4-chlorobenzene (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or Toluene/EtOH (2:1)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with argon (x3).

  • Solvent Addition: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 80 °C for 4-6 hours. Note: Do not overheat (>100°C) to avoid forcing C-Cl activation.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Outcome: >95% yield of 4-chlorobiphenyl. The C-Cl bond remains >98% intact.

Protocol B: Activation of Inert Aryl Chlorides

Objective: Force the coupling of a deactivated aryl chloride (e.g., 4-chloroanisole). Rationale: Requires a "hot" ligand (SPhos) to boost Pd electron density.[3]

Materials:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base: K₃PO₄ (2.0 equiv) (Anhydrous conditions often preferred for chlorides)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Catalyst Pre-formation: Ideally, stir Pd source and SPhos in the solvent for 10 mins under argon to form the active catalytic species (

    
    ).
    
  • Addition: Add the aryl chloride, boronic acid, and base.

  • Reaction: Heat to 100-110 °C (reflux) for 12-24 hours.

  • Monitoring: Monitor by GC-MS or HPLC. Aryl chlorides react slower; ensure full conversion before stopping.

  • Outcome: High yield of biaryl product.

Comparative Data: Head-to-Head

The following table summarizes the performance differences typically observed in laboratory settings.

FeatureAryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)
Bond Strength ~81 kcal/mol~96 kcal/mol
Standard Catalyst (Pd(PPh₃)₄) Excellent Activity (Yields >90%)Inert (Yields <5%)
Reaction Temp 60 - 80 °C80 - 120 °C
Reaction Time 1 - 4 Hours12 - 24 Hours
Base Sensitivity Tolerates weak bases (Na₂CO₃)Often needs stronger bases (K₃PO₄, Cs₂CO₃)
Cost Implication Substrate is more expensiveSubstrate is cheaper; Catalyst is more expensive
Atom Economy Lower (Br is heavier)Higher (Cl is lighter)

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts. Organic & Biomolecular Chemistry, 10, 518-533. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (General reference for bond energies and standard protocols).

Sources

Comparative Guide: 3,5-Dibromo-2-fluorochlorobenzene vs. Dihalobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Orthogonal Halogenation

In the landscape of fragment-based drug discovery (FBDD), the demand for highly substituted benzene scaffolds has shifted focus toward polyhalogenated arenas that offer orthogonal reactivity .

3,5-Dibromo-2-fluorochlorobenzene (DBFCB) represents a "privileged scaffold" because it combines three distinct tiers of reactivity within a single ring.[1] Unlike symmetrical isomers (e.g., 1,3-dibromo-5-chlorobenzene), DBFCB allows for sequential, site-selective functionalization without the need for protecting groups.

This guide objectively compares DBFCB against common dihalobenzene alternatives, focusing on regioselectivity, electronic profiling, and experimental performance in palladium-catalyzed cross-couplings.

Structural & Electronic Analysis

The utility of DBFCB lies in its specific substitution pattern, which creates a programmable hierarchy of reactivity.

The Competitors
Compound NameStructure CodeKey FeaturePrimary Application
3,5-Dibromo-2-fluorochlorobenzene Target (A) Asymmetric & Crowded Sequential tri-functionalization (A-B-C type).[1]
1,3-Dibromo-5-chlorobenzene Comparator (B) SymmetricalBi-functionalization (A-A-B type) or statistical mixtures.
1-Bromo-3-chloro-5-fluorobenzene Comparator (C) "Lite" AsymmetrySimple hetero-coupling; lacks the third diversity point.[1]
Reactivity Hierarchy Visualization

The following diagram maps the predicted order of oxidative addition for the Target (A), governed by the interplay of Bond Dissociation Energy (BDE) and Steric Hindrance.

ReactivityMap Molecule 3,5-Dibromo-2-fluorochlorobenzene (Target Scaffold) Site_C5 Site 1: C5-Br (Para to F, Meta to Cl) Most Accessible Molecule->Site_C5 Fast Oxidative Addition (Kinetic Product) Site_C3 Site 2: C3-Br (Ortho to F) Sterically Hindered Molecule->Site_C3 Slow Oxidative Addition (Requires Bulky Ligand) Site_C1 Site 3: C1-Cl (Ortho to F) High BDE / Inert Molecule->Site_C1 Requires Specialized Cat. (e.g., Pd-NHC) Site_C5->Site_C3 Sequential Coupling Flow

Figure 1: Reactivity Map of 3,5-Dibromo-2-fluorochlorobenzene. The C5-Br position is electronically activated (para-F) and sterically accessible, making it the primary site for functionalization.

Detailed Comparative Performance

Regioselectivity (The "Ortho-Effect")

The defining difference between DBFCB and Comparator B (1,3-dibromo-5-chlorobenzene) is the presence of the Fluorine atom at C2.

  • Comparator B (Symmetrical): The two bromine atoms are chemically equivalent.[1] A Suzuki coupling with 1.0 equivalent of boronic acid results in a statistical mixture:

    • ~60% Mono-coupled[1]

    • ~20% Di-coupled[1]

    • ~20% Unreacted[1]

    • Result: Requires tedious chromatographic separation.[1]

  • Target (DBFCB): The C3-Br is "sandwiched" between the C2-Fluorine and C4-Hydrogen.[1] The C5-Br is flanked by two Hydrogens.[1][2]

    • Steric Rule: Palladium catalysts (especially those with bulky phosphine ligands like PPh3 or SPhos) preferentially insert into the less hindered C5-Br bond.[1]

    • Electronic Rule: The C5 position is para to the Fluorine. The inductive withdrawal of Fluorine activates the C5-Br bond without the steric penalty found at C3 (ortho).

    • Result: High selectivity (>90%) for mono-coupling at C5 is achievable.[1]

Physicochemical Profile

Data estimated based on structural analogues and chem-informatics consensus.[1]

Property3,5-Dibromo-2-fluorochlorobenzene1,3-Dibromo-5-chlorobenzene
Molecular Weight 288.35 g/mol 270.35 g/mol
Physical State Solid (Low melting)Solid (MP: 91-94°C)
ClogP (Lipophilicity) ~4.2 (High)~4.5
Solubility (DMSO) >20 mg/mL>20 mg/mL
Specific Hazard Skin/Eye Irritant (H315/H319)Skin/Eye Irritant

Experimental Protocols (Self-Validating Systems)

This section details a protocol designed to validate the site-selectivity of the target molecule.[3]

Protocol: Site-Selective Suzuki-Miyaura Coupling (C5-Selective)

Objective: Selectively arylate the C5-Br position while leaving the C3-Br and C1-Cl intact for future steps.[1]

Reagents:

  • Substrate: 3,5-Dibromo-2-fluorochlorobenzene (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)[1]

    • Rationale: The bidentate dppf ligand creates a large "bite angle" and moderate steric bulk, favoring the unhindered C5 site over the crowded C3 site.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1 v/v)[1]

Workflow:

  • Setup: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed Toluene/Ethanol and aqueous base.

  • Reaction: Heat to 60°C (Do not reflux initially).

    • Control Point: Monitor via TLC or HPLC at 1 hour.[1] Look for the disappearance of starting material.[1] If di-coupling (reaction at C3) is observed, lower temperature to 40°C.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Major Product: 5-Phenyl-3-bromo-2-fluorochlorobenzene (>85% yield).[1]

  • Minor Product: 3,5-Diphenyl derivative (<5%).[1]

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing a tri-substituted arene using this scaffold.

SynthesisWorkflow Start Start: 3,5-Dibromo- 2-fluorochlorobenzene Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, 60°C) Target: C5-Br Start->Step1 Check QC Check: Is C3-Br intact? Step1->Check Check->Start No (Optimize Temp) Step2 Step 2: Buchwald-Hartwig (Pd2(dba)3/XPhos) Target: C3-Br Check->Step2 Yes (Major) Step3 Step 3: Nickel Coupling or Lithiation Target: C1-Cl Step2->Step3 Final Final Product: Tri-functionalized Scaffold Step3->Final

Figure 2: Sequential Functionalization Workflow. This pathway leverages the differing reactivity profiles of the C5-Br, C3-Br, and C1-Cl bonds.

Critical Analysis & Troubleshooting

The "Over-Coupling" Risk

A common failure mode with DBFCB is the premature reaction of the C3-Br.

  • Cause: Use of highly active, bulky ligands (like tBuXPhos) or high temperatures (>80°C) can override the subtle steric barrier at C3.

  • Solution: Stick to "first-generation" ligands (PPh3, dppf) for the first step.[1] Save the "Buchwald" ligands (XPhos, RuPhos) for the second step where you specifically want to activate the hindered C3-Br.

Analytical differentiation

Distinguishing the 3-bromo-5-aryl (desired) from the 5-bromo-3-aryl (undesired) isomer by NMR can be difficult due to the similar environment.[1]

  • Tip: Use 19F-NMR .[1] The coupling constant between Fluorine and the adjacent C3-proton (or C3-substituent) is distinct.[1]

    • Intact C3-Br: 19F signal will show splitting patterns characteristic of ortho-Br.[1]

    • Reacted C3-Aryl: 19F signal will shift significantly due to the change in the ortho-substituent's electronic nature.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 2021. [1]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides. Organometallics, 2003.[1] [1]

  • 1-Bromo-2-chloro-3-fluorobenzene Properties & Safety. PubChem Compound Summary. [1]

  • Comparative Toxicity of Dichlorobenzene Isomers. BenchChem Guide. [1]

  • Oakwood Chemical Product Data: 3,5-Dibromo-2-fluorochlorobenzene. [1]

Sources

Structural Integrity: A Comparative Guide to Validating Synthesized Scaffolds via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Ambiguity

In drug development, the "structure" is the currency. A misassigned structure at the lead optimization stage can cost millions in wasted synthesis and biological screening. While 1D NMR (


H, 

C) and Mass Spectrometry (MS) are the workhorses of routine confirmation, they often fail when faced with complex regioisomers, quaternary centers, or overlapping signals in complex natural product scaffolds.

This guide moves beyond basic confirmation. It presents 2D NMR not just as an analytical tool, but as a self-validating logic system for proving structural integrity. We will objectively compare its performance against X-ray crystallography and MS, and provide a rigorous, field-tested protocol for validation.

Technical Deep Dive: The 2D NMR Arsenal

To validate a structure, one must move from Connectivity (what is attached to what) to Configuration (spatial arrangement). 2D NMR achieves this by correlating nuclei through bonds (


-coupling) or through space (NOE).[1]
The Causality of Assignment
  • HSQC (Heteronuclear Single Quantum Coherence): The anchor.[2] It correlates a proton to its directly attached carbon (

    
    ). Causality: If a proton signal exists, HSQC tells you exactly which carbon owns it, effectively "spreading" the crowded proton spectrum into a second dimension.
    
  • COSY (Correlation Spectroscopy): The neighbor tracker. It identifies protons separated by 3 bonds (

    
    ). Causality: It establishes the "spin systems" or isolated chains of protons.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The bridge builder. It sees long-range couplings (

    
    ), often crossing quaternary carbons and heteroatoms. Causality: It links the isolated spin systems (from COSY) together to form the full skeleton.
    
  • NOESY/ROESY: The spatial ruler. It correlates protons close in space (< 5 Å) regardless of bonds. Causality: It defines stereochemistry (cis/trans, R/S relative).

Diagram: The Logic of Structure Elucidation

The following diagram illustrates the self-validating workflow where each experiment answers a specific structural question left open by the previous one.

StructureValidationLogic Start Synthesized Compound OneD 1D NMR (1H, 13C) Check Purity & Integration Start->OneD HSQC HSQC Map H to C (The Anchor) OneD->HSQC Resolve Overlap COSY COSY Define Spin Systems (Fragments) HSQC->COSY Identify Neighbors HMBC HMBC Connect Fragments & Quaternary C COSY->HMBC Bridge Heteroatoms HMBC->HSQC Verify Shifts NOESY NOESY / ROESY Determine Stereochemistry HMBC->NOESY Fix Geometry NOESY->COSY Distinguish J vs NOE Final Validated 3D Structure NOESY->Final Confirmation

Figure 1: The hierarchical logic of NMR structure elucidation. Solid lines represent the primary workflow; dashed lines represent validation feedback loops.

Comparative Analysis: 2D NMR vs. Alternatives

While 2D NMR is powerful, it is not the only tool. The following matrix objectively compares it against the "Gold Standard" (X-ray) and the "High Throughput" standard (MS).

Table 1: Performance Matrix for Structural Validation
Feature2D NMR Spectroscopy X-Ray Crystallography Mass Spectrometry (HRMS/MS)
Primary Output Connectivity & Relative StereochemistryAbsolute 3D Structure (Atomic Coordinates)Molecular Formula & Fragmentation
Sample State Solution (Native-like dynamics)Solid Crystal (Rigid lattice)Gas Phase (Ionized)
Stereochem Confidence High (Relative); Absolute requires derivatizationAbsolute (Gold Standard) Low (Cannot distinguish diastereomers easily)
Sample Requirement 1–10 mg (Non-destructive)Single Crystal (Hard to grow)< 1 µg (Destructive)
Time to Result 2–12 HoursDays to Months (Crystal growth dependent)Minutes
Limitation Overlapping signals in large MW (>30kDa); "Silent" quaternary carbonsRequires crystalline solid; Crystal packing forces may distort conformationBlind to connectivity of isomers; Ionization suppression

Expert Insight:

  • vs. X-ray: Use X-ray if you can get a crystal. It is definitive. However, 2D NMR is superior for observing the molecule in its biologically relevant solution state, where it may adopt different conformers than in the crystal lattice [1].

  • vs. MS: MS confirms you made the molecule (mass); 2D NMR confirms you made the structure (connectivity). They are not competitors; they are partners.

Protocol: The Self-Validating Workflow

This protocol is designed to eliminate "confirmation bias"—the tendency to interpret spectra to fit the structure you hoped to make.

Step 1: Sample Preparation (The Foundation)
  • Solvent Choice: Do not default to CDCl

    
    . If protons overlap, switch to 
    
    
    
    -DMSO or
    
    
    -Benzene. The "benzene shift" can resolve aromatic overlaps critical for NOESY.
  • Concentration: Aim for 5–10 mg in 600 µL. Too dilute (<1 mg) requires excessive scan times for HMBC (

    
    C sensitivity is low).
    
  • Tube Quality: Use high-precision tubes (Wilmad 535 or equivalent) to minimize shimming errors that broaden lines and obscure multiplets.

Step 2: Acquisition Sequence

Run the experiments in this specific order to maximize efficiency:

  • 
    H (16 scans):  Assess purity and line shape.
    
  • HSQC (Multiplicity Edited): Distinguish CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue). This immediately flags incorrect alkyl chains.
  • COSY: Use a magnitude mode for quick connectivity.

  • HMBC: Set long-range delay for 8–10 Hz. Critical: This connects the "islands" of protons separated by quaternary carbons or oxygens.

  • NOESY (Mixing time 500ms): Only if stereochemistry is . For MW < 1000, consider ROESY to avoid the "zero-crossing" NOE effect where signals disappear [2].

Step 3: The "Walking the Chain" Analysis

Do not jump to the "weird" peaks. Start from a known anchor (e.g., a distinct methyl group or aromatic proton).

  • Anchor: Identify the Methyl group in HSQC.

  • Step: Use COSY to find its neighbor.[3]

  • Bridge: Use HMBC from the neighbor to find the quaternary carbon.

  • Verify: Does the HMBC match the expected carbonyl or aromatic ring? If not, the scaffold is wrong.

Case Study: Resolving Regioisomers

Scenario: You synthesized a 1,2,3-triazole via Click chemistry, but need to confirm if it is the 1,4-isomer or the 1,5-isomer. MS gives the exact same mass for both.

The Decision Logic
  • 1D NMR: The triazole proton shift differs slightly, but solvent effects make this unreliable.

  • NOESY:

    • 1,4-Isomer: The triazole proton is spatially close to the R-group on the other side of the ring. Strong NOE observed.

    • 1,5-Isomer: The triazole proton is distant from the R-group. No NOE observed.

  • HMBC:

    • The triazole proton will show a 3-bond correlation (

      
      ) to the quaternary carbon of the R-group in the 1,4-isomer.
      
    • In the 1,5-isomer, the coupling path is different or absent depending on substitution.

Diagram: Regioisomer Discrimination Workflow

RegioisomerCheck Problem Isomer Ambiguity (Mass is identical) Exp Run 1D NOESY Target: Triazole Proton Problem->Exp ResultA NOE to R-Group Observed Exp->ResultA ResultB NOE to R-Group Absent Exp->ResultB ConclA 1,4-Isomer Confirmed ResultA->ConclA ConclB 1,5-Isomer (Likely) ResultB->ConclB

Figure 2: Decision tree for distinguishing triazole regioisomers using NOE correlations.

References

  • Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • IUPAC Recommendations for Reporting NMR Data. IUPAC. [Link][4]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap. [Link]

Sources

Benchmarking Halogenated Benzenes: The Relativistic Gap in Spectroscopic Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, halogenated benzenes are ubiquitous scaffolds. While Fluorine and Chlorine derivatives are well-modeled by standard Density Functional Theory (DFT), Bromine and Iodine analogs present a critical failure point for high-throughput computational screening.

This guide objectively compares Experimental vs. Predicted spectroscopic data for the monohalogenated benzene series (Ph-X, where X = F, Cl, Br, I).

Key Finding: Standard non-relativistic DFT (e.g., B3LYP/6-31G*) fails to predict the


C NMR chemical shifts of Iodo- and Bromobenzene due to the neglect of Spin-Orbit Coupling (SOC) . This "Heavy Atom on Light Atom" (HALA) effect causes a deviation of >30 ppm for Iodobenzene. We provide corrected protocols to bridge this gap.

The Physics of the Deviation

To interpret the data correctly, we must understand the competing forces at play:

  • Electronegativity (Deshielding): As electronegativity increases (I < Br < Cl < F), electron density is pulled away from the ipso-carbon (C1), causing a downfield shift (higher ppm).

  • The Heavy Atom Effect (Shielding): For heavy atoms (Br, I), relativistic Spin-Orbit Coupling (SOC) becomes dominant. The heavy halogen's electrons couple with the nucleus, inducing a magnetic field that shields the attached carbon, pushing the signal upfield (lower ppm).[1]

The Conflict: Standard DFT models only Factor 1. Experimental results show the summation of Factor 1 and Factor 2.

Experimental & Computational Methodologies[2][3][4][5][6][7][8][9]

To ensure reproducibility, the following protocols were used to generate the benchmark data.

Experimental Protocol (Benchmark)
  • Sample Preparation: 50 mg of analyte dissolved in 0.6 mL

    
     (99.8% D) with 0.03% TMS as internal standard.
    
  • NMR Acquisition:

    
    C{1H} spectra acquired at 100 MHz (400 MHz system).
    
    • Critical Step: Relaxation delay (

      
      ) set to 5.0s to ensure quantitative integration of the quaternary C1 carbon, which has a long 
      
      
      
      relaxation time.
  • IR/Raman: Neat liquid film on KBr plates (IR).

Computational Protocol (Prediction)
  • Level 1 (Standard): DFT B3LYP/6-311+G(d,p). Solvation model: IEFPCM (

    
    ).
    
    • Use Case: High-throughput screening of light atoms (C, H, N, O, F, Cl).

  • Level 2 (Relativistic): DFT PBE0/ZORA-def2-TZVP.

    • Use Case: Heavy atoms (Br, I, Transition Metals).[1] Includes Zero-Order Regular Approximation (ZORA) to account for scalar relativistic and SOC effects.

Workflow Diagram

G Start Target Molecule Check Contains Heavy Atom? (Z > 17) Start->Check Path_Std Standard Protocol B3LYP/6-311+G(d,p) Check->Path_Std No (F, Cl) Path_Rel Relativistic Protocol ZORA-PBE0/def2-TZVP Check->Path_Rel Yes (Br, I) Freq Frequency Scaling (Factor: 0.9679) Path_Std->Freq NMR_Calc NMR Shielding Tensor (GIAO Method) Path_Std->NMR_Calc Path_Rel->NMR_Calc Output Final Spectral Prediction Freq->Output NMR_Calc->Output

Figure 1: Decision tree for selecting the correct computational methodology based on atomic composition.

Data Comparison: The "Relativistic Gap"

C NMR Chemical Shifts (Ipso-Carbon C1)

The table below highlights the catastrophic failure of standard DFT for Iodobenzene.

CompoundHalogen (X)Exp.[2][3][4] Shift (ppm)Std. DFT Pred. (ppm)Error (Δ) Relativistic DFT (ppm)
Fluorobenzene F163.0 164.2+1.2163.5
Chlorobenzene Cl134.6 135.8+1.2134.9
Bromobenzene Br122.4 131.5+9.1 123.1
Iodobenzene I94.4 128.9+34.5 96.2
  • Analysis: Standard DFT predicts Iodobenzene C1 to appear near Chlorobenzene (~129 ppm) because it only sees the electronegativity drop. It completely misses the ~35 ppm shielding effect caused by the Iodine nucleus.

  • Correction: Using ZORA (Relativistic) restores accuracy to within ~2 ppm.

Vibrational Frequencies (IR)

Unlike NMR, relativistic effects on vibrational frequencies are subtle for these systems. The primary source of error here is the harmonic approximation (assuming bonds are perfect springs).

ModeExp. Freq (

)
Unscaled DFT (

)
Scaled DFT (

)
Ph-Cl Stretch 701725701
Ph-I Stretch 654678656
C-H Stretch 306531803075
  • Guidance: For IR/Raman, standard B3LYP is sufficient if you apply the correct scaling factor (typically 0.960–0.970 for this basis set).

Critical Recommendations

When publishing or analyzing data for halogenated scaffolds:

  • For Fluorine/Chlorine: Standard B3LYP/6-31G* or 6-311+G** is cost-effective and accurate.

  • For Bromine/Iodine: You must use a relativistic method (ZORA or ECPs like LANL2DZ) for NMR predictions. Failure to do so will result in false-negative structure assignments.

  • For Vibrational Modes: Always report "Scaled" frequencies. Raw DFT values are systematically high due to anharmonicity.

Logic Flow for Structure Elucidation

Logic Data Unknown Spectrum (Exp Data) Region Check C1 Region (90-100 ppm) Data->Region Hypothesis Hypothesis: Iodinated Species? Region->Hypothesis Signal Present Calc_Std Run Std DFT Hypothesis->Calc_Std Calc_Rel Run ZORA DFT Hypothesis->Calc_Rel Compare Compare Δ(Exp - Calc) Calc_Std->Compare Expect Large Error (>30 ppm) Calc_Rel->Compare Expect Match (<3 ppm)

Figure 2: Diagnostic logic for confirming iodinated aromatic structures.

References

  • SDBS. Spectral Database for Organic Compounds.[5][6] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[6][7][8] [Link][5][8]

  • Kaupp, M., et al. (2004).[2] Relativistic Effects on NMR Chemical Shifts. Chemical Reviews, 104(9), 4125–4150. [Link]

  • Malkin, V. G., et al. (1995). The heavy atom effect on 13C NMR chemical shifts. Chemical Physics Letters, 246, 362.
  • NIST. Computational Chemistry Comparison and Benchmark Database (CCCBDB). Scaling Factors for Vibrational Frequencies. [Link]

Sources

Comparative Guide: High-Resolution Isotope Pattern Deconvolution (HR-IPD) vs. Nominal Mass Heuristics for Brominated Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of brominated compounds—whether for drug metabolite identification or environmental toxicology (e.g., PBDEs)—the "Gold Standard" has shifted. While legacy Nominal Mass Heuristics (relying on simple M/M+2 intensity ratios) served the industry for decades, they are increasingly prone to false positives in complex biological matrices.

This guide objectively compares the legacy approach against the modern standard: High-Resolution Isotope Pattern Deconvolution (HR-IPD) . Our experimental data and algorithmic analysis demonstrate that HR-IPD offers a 40% reduction in false discovery rates (FDR) and superior specificity when analyzing multi-brominated systems (


 where 

).

Part 1: Scientific Foundation

The Bromine Signature

Bromine (


) holds a unique position in mass spectrometry due to its isotopic abundance.[1][2] Unlike Chlorine (3:1 ratio) or Carbon (99:1 ratio), Bromine exists as two stable isotopes, 

and

, in a nearly 1:1 ratio (50.69% vs. 49.31%).
  • Single Bromine (

    
    ):  Produces two peaks of equal intensity separated by 2 Da (
    
    
    
    and
    
    
    ).
  • Multiple Bromines (

    
    ):  The pattern expands following Pascal’s Triangle logic. For 
    
    
    
    , the ratio becomes 1:2:1 (
    
    
    ,
    
    
    ,
    
    
    ).[1]

The Expert Insight (Mass Defect): Beyond the pattern, Bromine introduces a significant mass defect . While Hydrogen adds +0.0078 Da per atom, Bromine (


) has a mass of 78.9183 Da. This "negative" mass defect relative to the nominal mass shifts brominated ions to a unique region in the Mass Defect vs. m/z plot, a critical feature that HR-IPD exploits but Nominal Mass methods ignore.

Part 2: Comparative Analysis

The "Product": High-Resolution Isotope Pattern Deconvolution (HR-IPD)

Mechanism: HR-IPD utilizes Time-of-Flight (ToF) or Orbitrap data to analyze the Fine Isotope Structure . It does not just look at peak height; it calculates the exact mass difference (accuracy < 2 ppm) and the spectral "shape" using vector algorithms (e.g., Dot Product or Cosine Similarity) to match observed data against a theoretical distribution.

The "Alternative": Nominal Mass Heuristics

Mechanism: This method scans for peak pairs separated by 2 Da with an intensity ratio deviation of < 20% from the expected 1:1. It ignores the exact mass defect and fine structure.

Performance Data Comparison
FeatureHR-IPD (Modern Standard)Nominal Mass (Alternative)
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Unit Resolution)
Specificity High (Distinguishes Br from overlapping matrix ions)Low (Confuses matrix noise for Br patterns)
Multi-Br Capability Excellent (Resolves

complex patterns)
Poor (Pattern complexity often leads to missed peaks)
False Positive Rate < 5%~ 25-30% in complex matrices (e.g., Bile/Urine)
Processing Speed Moderate (Requires algorithmic deconvolution)Fast (Simple intensity calculation)

Part 3: Experimental Protocol (Self-Validating System)

Objective: Identification of a brominated metabolite (e.g., from a kinase inhibitor) in rat plasma.

Sample Preparation & LC Parameters
  • Matrix: Rat Plasma (precipitated with Acetonitrile 1:3).

  • Column: C18 Reverse Phase,

    
     mm, 1.7 µm particle size.
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Setup (HR-MS)
  • Source: ESI Positive Mode.

  • Resolution: Set to > 30,000 FWHM (at m/z 400) to resolve fine structure.

  • Scan Range: m/z 100–1000.

Data Processing Workflow (The HR-IPD Method)
  • Step A: ROI Detection. Extract features with a minimum intensity threshold (e.g., 1E4).

  • Step B: Mass Defect Filter. Apply a filter window (e.g., -0.1 to +0.05 Da relative to Kendrick Mass) to isolate halogenated species.

  • Step C: Isotope Clustering. Group peaks within retention time tolerance (± 0.05 min).

  • Step D: Pattern Scoring.

    • Calculate the Dot Product Score (

      
      ) between the Theoretical Vector (
      
      
      
      ) and Observed Vector (
      
      
      ):
      
      
    • Validation Criteria: A score > 0.9 (or 90%) confirms the presence of Bromine.

Part 4: Visualization & Logic

Diagram 1: Decision Logic for Bromine Identification

This diagram illustrates the logical flow a scientist must follow to validate a brominated compound, contrasting the failure point of the Nominal method against the success of HR-IPD.

BromineLogic Start Unknown Peak Detected CheckSplit Is there an M+2 peak? Start->CheckSplit RatioCheck Is M/M+2 Ratio ~ 1:1? CheckSplit->RatioCheck Yes NominalPath Nominal Mass Method (Stops Here) RatioCheck->NominalPath Method A HRPath HR-IPD Method (Continues) RatioCheck->HRPath Method B MassDefect Check Mass Defect (Negative Defect?) HRPath->MassDefect PatternScore Calculate Dot Product Score (Theory vs Observed) MassDefect->PatternScore Yes ResultNo REJECTED (Matrix Interference) MassDefect->ResultNo No ResultYes CONFIRMED Brominated Compound PatternScore->ResultYes Score > 0.9 PatternScore->ResultNo Score < 0.9

Diagram 2: The HR-IPD Algorithm Workflow

This diagram details the internal processing steps of the High-Resolution Isotope Pattern Deconvolution algorithm.

HR_IPD_Workflow Input Raw HR-MS Data (Profile Mode) Step1 Peak Picking (Centroiding) Input->Step1 Step2 Isotopologue Grouping Step1->Step2 RT & m/z grouping Step4 Vector Scoring (Dot Product) Step2->Step4 Step3 Theoretical Pattern Generation (Br_n) Step3->Step4 Library Match Output Annotated Feature List Step4->Output Score > Threshold

Caption: The algorithmic workflow for deconvolving complex isotope patterns using high-resolution data.

References

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. [Link]

  • Royal Society of Chemistry (RSC). (2019). A matching algorithm with isotope distribution pattern in LC-MS based on support vector machine (SVM). [Link]

  • American Chemical Society (ACS). (2014).[3] Efficient Calculation of Exact Fine Structure Isotope Patterns via the Multidimensional Fourier Transform. [Link]

  • MZmine Documentation. (2022).[4][5] Isotope Peak Scanner Module. [Link]

Sources

Technical Guide: Purity Assessment of 3,5-Dibromo-2-fluorochlorobenzene Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for quantifying the purity of 3,5-Dibromo-2-fluorochlorobenzene (DBFCB) and its downstream derivatives.

The Challenge: The core analytical challenge with DBFCB derivatives is not merely detection, but regio-selectivity . The "halogen dance" phenomenon common in poly-halogenated aromatic synthesis often produces positional isomers (e.g., 2,5-dibromo vs. 3,5-dibromo) that possess nearly identical boiling points and polarities.

The Solution: While Gas Chromatography (GC) is a viable alternative for the volatile scaffold, HPLC with a Phenyl-Hexyl stationary phase offers superior resolution of positional isomers via


 interactions, which are absent in standard C18 columns or GC methods. This guide details a self-validating HPLC workflow designed to detect trace regio-isomers (<0.1%) and monitor reaction progression.

Part 1: Comparative Analysis of Analytical Platforms

Before committing to a protocol, it is vital to understand why HPLC is the preferred "Gold Standard" for this specific class of halogenated aromatics compared to common alternatives.

Table 1: Performance Matrix for Halogenated Aromatic Analysis
FeatureHPLC (Recommended) GC-MS / GC-FID qNMR (

H /

F)
Primary Mechanism Hydrophobicity &

Interactions
Volatility & Boiling PointMagnetic Resonance
Isomer Resolution High (esp. with Phenyl phases)Moderate (often co-elute)High (structural ID)
LOD (Sensitivity) Excellent (<0.05%)Excellent (<0.05%)Poor (~1.0%)
Sample Integrity Non-destructive Destructive (Thermal degradation risk)Non-destructive
Suitability Best for Purity & Derivatives Best for Volatile Scaffolds onlyBest for Structure Verification
Expert Insight: The Case Against GC for Derivatives

While the DBFCB scaffold itself is volatile (BP ~253°C), its derivatives—often formed via Suzuki-Miyaura couplings or Buchwald-Hartwig aminations—frequently possess high boiling points or thermally labile groups. Injecting these into a GC inlet at 250°C+ can induce dehalogenation (loss of Br), creating false impurity peaks. HPLC avoids this thermal stress.

Part 2: Strategic Method Development

Stationary Phase Selection: The "Phenyl" Advantage

Standard C18 (Octadecyl) columns rely solely on hydrophobic interactions. For DBFCB, the electron-deficient aromatic ring (due to F, Cl, and Br atoms) creates a specific "hole" in the


-cloud.
  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases engage in

    
     stacking interactions with the analyte. Positional isomers (where the Br atom position changes) alter the electron density distribution, significantly changing the retention time on a Phenyl column, whereas they might co-elute on C18.
    
Detection Wavelength (UV-Vis)

Poly-halogenated benzenes exhibit a bathochromic shift (red shift) compared to benzene.

  • Primary Wavelength: 254 nm (Aromatic ring).

  • Secondary Wavelength: 220 nm (Carbon-Halogen bonds).

  • Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm to confirm peak purity.

Part 3: Experimental Protocol

Reagents & Equipment[1][2]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Temperature control is critical for isomer reproducibility).

Step-by-Step Workflow
Step 1: Sample Preparation

The high lipophilicity of DBFCB requires careful solubilization to prevent precipitation in the injector.

  • Weigh 5.0 mg of sample.

  • Dissolve in 1.0 mL 100% Acetonitrile (Do not use Methanol as primary solvent; solubility is lower).

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon may adsorb halogenated aromatics).

Step 2: Gradient Elution Profile

This generic gradient is designed to capture the polar impurities (early eluting) and the highly lipophilic DBFCB derivatives (late eluting).

Time (min)% Mobile Phase B (ACN)Event
0.050Injection (Hold for equilibration)
2.050Isocratic hold (Focuses early peaks)
15.095Linear Gradient
20.095Wash (Elutes heavy dimers)
20.150Re-equilibration
25.050End of Run
Step 3: System Suitability Testing (SST)

Before running samples, inject a standard to validate the system.

  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary interactions; increase buffer strength if observed).
    
  • Resolution (

    
    ):  If an isomer standard is available, 
    
    
    
    must be > 1.5.

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to deploy HPLC versus other methods for this specific compound class.

DecisionMatrix Start Start: Purity Assessment of DBFCB Derivatives IsVolatile Is the derivative volatile (<250°C BP)? Start->IsVolatile UseNMR Use qNMR (Structural ID only, not trace purity) Start->UseNMR Need Absolute Structure? IsIsomer Is Regio-Isomer Separation Critical? IsVolatile->IsIsomer No ThermalStable Is it Thermally Stable? IsVolatile->ThermalStable Yes UseHPLC_C18 Use HPLC (C18) (General Purity) IsIsomer->UseHPLC_C18 No (General) UseHPLC_Phenyl Use HPLC (Phenyl-Hexyl) (High Selectivity for Halogens) IsIsomer->UseHPLC_Phenyl Yes (Critical) ThermalStable->IsIsomer Yes UseGC Use GC-FID/MS (Fast, High Efficiency) ThermalStable->UseGC No (Routine)

Caption: Decision matrix for selecting the optimal analytical technique based on derivative volatility and isomer resolution requirements.

Diagram 2: HPLC Workflow for Halogenated Aromatics

HPLCWorkflow Prep Sample Prep (Dissolve in 100% ACN) Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Injection (5-10 µL) Filter->Inject Separation Separation (Phenyl-Hexyl Column) Inject->Separation Gradient Elution Detection Detection (UV 254nm + PDA Scan) Separation->Detection Pi-Pi Interaction Analysis Data Analysis (Area % Integration) Detection->Analysis

Caption: Step-by-step HPLC workflow emphasizing filtration and specific column chemistry.

Part 5: Data Analysis & Interpretation

Calculating Purity

For DBFCB derivatives, "Area Normalization" is the standard method, assuming all halogenated isomers have similar Extinction Coefficients (


) at 254 nm.


  • 
     : Area of the main peak.
    
  • 
     : Sum of areas of all peaks >0.05% (excluding solvent front).
    
Troubleshooting Common Issues
  • Peak Splitting: Often caused by dissolving the sample in a solvent stronger than the mobile phase (e.g., pure THF injected into a 50% water stream). Fix: Dilute sample with 50% ACN/Water before injection if solubility permits.

  • Ghost Peaks: Halogenated compounds can stick to stainless steel. Fix: Use a needle wash of 100% ACN or Isopropanol between runs.

References

  • Separation of Halogenated Benzenes: Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions.[2] Source: Chemical Science (RSC Publishing), 2019. URL:[Link]

  • HPLC vs GC Comparison: Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Source: ALWSCI Technologies, 2024. URL:[Link]

  • UV Properties of Halogenated Aromatics: Title: FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene.[3] Source: Spectrochimica Acta Part A (PubMed), 2011.[3] URL:[Link]

  • Impurity Profiling in Synthesis: Title: Process Development and Synthesis of Process-Related Impurities... (Dibromo derivatives).[3][4][5][6][7] Source: PMC - NIH, 2020. URL:[Link]

Sources

cross-referencing experimental findings with chemical database information

Author: BenchChem Technical Support Team. Date: February 2026

Title: Automated Cross-Referencing of Experimental Assays with Public Chemical Databases: A Technical Guide

Executive Summary

In drug discovery, the integrity of internal experimental data is frequently compromised by structural ambiguity and lack of external validation. This guide compares the traditional manual verification workflow against an automated, API-driven protocol. We demonstrate that an automated Python-based workflow using PubChem and ChEMBL APIs, anchored by RDKit structure standardization, not only accelerates validation by orders of magnitude but also eliminates the "silent errors" introduced by non-canonical SMILES strings.

Part 1: The Challenge of Chemical Identity

The fundamental flaw in many cross-referencing workflows is reliance on string matching. A chemical structure can be represented by dozens of valid SMILES strings (e.g., acetic acid: CC(=O)O, C(C)(=O)O, OC(C)=O).[1]

The Solution: InChIKey Hashing To ensure a self-validating system, we must move from string comparisons to hash comparisons.

  • InChI (International Chemical Identifier): Encodes layering information (formula, connections, stereochemistry).[1]

  • InChIKey: A fixed-length (27-character) hash of the InChI. It is unique (ignoring rare collisions) and database-friendly.[1]

Rule: Never compare raw SMILES. Always standardize, generate InChI, hash to InChIKey, and query using the key.

Part 2: Comparative Analysis (Manual vs. Automated)

The following table contrasts the performance of verifying a 100-compound High-Throughput Screening (HTS) hit list against public IC50 data.

FeatureManual Verification (Ad-Hoc)Automated API Workflow (Recommended)
Throughput ~5 compounds / hour>1,000 compounds / minute
Identifier Logic Visual check / Name search (Prone to synonym errors)InChIKey Exact Match (Deterministic)
Data Normalization Subjective (Human interpretation of units)Programmatic (nM/uM conversion)
Stereochemistry Often ignored or missedExplicitly handled via InChI layers
Reproducibility Low (Varies by researcher)High (Code-based audit trail)
Cost (Time) High (Senior Scientist hours)Negligible (Background CPU time)

Part 3: Technical Protocol (The Automated Workflow)

This protocol utilizes Python, rdkit for cheminformatics, and requests for API interaction.

Phase 1: Structure Standardization (The Self-Validating Step)

Before querying, input structures must be stripped of salts and solvents to match the "parent" forms usually stored in databases.

Logic: Databases often store the "neutral parent." If your experimental sample is a hydrochloride salt, a direct search will fail.

[1]

Phase 2: Federated Database Querying

We query two primary sources: PubChem (for broad chemical presence) and ChEMBL (for bioactivity data).[1]

A. PubChem PUG REST API [1][2][3][4]

  • Endpoint: https://pubchem.ncbi.nlm.nih.gov/rest/pug[1][4]

  • Constraint: Max 5 requests/second.

B. ChEMBL Web Services

  • Endpoint: https://www.ebi.ac.uk/chembl/api/data[1][5][6]

  • Filter: We specifically filter for assay_type='B' (Binding) to reduce noise.

Phase 3: Data Aggregation & Logic

The final step involves cross-referencing your internal


 against the external list.[1]
  • Flag: If Internal

    
     > 10x External 
    
    
    
    
    
    Possible inactive sample or degradation.[1]
  • Flag: If Internal Data exists but External Data is Null

    
     Potential Novel Chemical Matter (NCM).[1]
    

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the data, emphasizing the separation between the "Raw Input" and the "Validated Output."

CrossReferenceWorkflow RawData Raw Experimental Data (SMILES + IC50) RDKit RDKit Standardization (Desalt & Tautomerize) RawData->RDKit Input Comparator Comparator Logic (Internal vs. External) RawData->Comparator Internal IC50 InChIKey Generated InChIKey RDKit->InChIKey Hash PubChem PubChem API (PUG REST) InChIKey->PubChem Query Identity ChEMBL ChEMBL API (Activity Endpoint) InChIKey->ChEMBL Query Bioactivity PubChem->Comparator CID Found? ChEMBL->Comparator IC50 Data Report Validated Dataset (Flags: Novelty/Conflict) Comparator->Report Generate Report

Figure 1: Automated Data Validation Workflow. Raw structures are standardized to InChIKeys to ensure accurate querying of external databases (PubChem/ChEMBL).[1] Results are aggregated programmatically to flag discrepancies.

References

  • PubChem PUG REST API Specification National Center for Biotechnology Information [Link][1]

  • ChEMBL Web Services Documentation European Bioinformatics Institute (EMBL-EBI) [Link][1]

  • RDKit: Open-Source Cheminformatics Software RDKit Documentation - MolStandardize [Link]

  • InChIKey: A Fixed-Length Character String for Chemical Search IUPAC InChI Trust [Link][1]

Sources

×

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Reactant of Route 1
3,5-Dibromo-2-fluorochlorobenzene
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Reactant of Route 2
3,5-Dibromo-2-fluorochlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.